(+)-Samidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVCLGWRMXTDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyranocoumarin (+)-Samidin: A Technical Guide to its Discovery, Natural Sources, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the angular pyranocoumarin (B1669404) (+)-Samidin, covering its historical discovery, primary natural sources, and established biological activities. The information is presented with a focus on the experimental data and methodologies relevant to natural product chemistry and drug discovery.
Discovery and Structural Elucidation
The initial scientific description of the constitution of samidin (B23940) dates back to a 1957 publication by Eric Smith, Norman Hosansky, W. G. Bywater, and Eugene E. van Tamelen.[1] Their work laid the foundation for understanding the chemical structure of this pyranocoumarin. This compound is classified as an angular pyranocoumarin, a class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₇ |
| Molecular Weight | 386.40 g/mol |
| CAS Number | 477-33-8 |
| Appearance | Not specified in reviewed literature |
| Solubility | Not specified in reviewed literature |
Natural Sources of this compound
This compound is a phytochemical found predominantly in plant species belonging to the Apiaceae family.
Peucedanum praeruptorum Dunn
The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a perennial herb used in traditional Chinese medicine.[2] A 2024 review of the phytochemicals isolated from this plant lists this compound as one of 55 distinct pyranocoumarins identified in its root tissues.[2]
Seseli resinosum
Samidin has also been isolated from the herb Seseli resinosum, another member of the Apiaceae family.[3][4] This plant has been traditionally used for its anti-inflammatory and other medicinal properties.[3][4]
A related compound, dihydrosamidin, has been identified in Phlojodicarpus villosus and Ammi visnaga.[5]
Experimental Protocols
The isolation and characterization of this compound from its natural sources involve multi-step extraction and chromatographic techniques. The following is a representative experimental protocol synthesized from methodologies reported for the isolation of pyranocoumarins from Peucedanum praeruptorum.[6][7]
General Isolation and Purification Workflow
Figure 1. General workflow for the isolation and characterization of this compound.
Detailed Methodology
3.2.1. Plant Material and Extraction: Dried roots of Peucedanum praeruptorum Dunn (1.00 kg) are pulverized into a fine powder. The powdered material is then subjected to reflux extraction with methanol (5 L) three times.[7] The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.[7]
3.2.2. Fractionation: The crude methanol extract is suspended in water and then sequentially partitioned with ethyl acetate and n-butanol.[7] The resulting ethyl acetate-soluble, n-butanol-soluble, and water-soluble fractions are concentrated under reduced pressure.[7] this compound is typically found in the ethyl acetate fraction.
3.2.3. Purification: The ethyl acetate fraction is subjected to column chromatography on a silica gel column.[6] The column is eluted with a gradient of toluene-ethyl acetate.[6] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
3.2.4. Structural Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of the data with published values.[6]
Biological Activity of Samidin
Samidin has been reported to possess significant biological activities, with its anti-inflammatory and vasodilatory effects being the most studied.
Anti-inflammatory Activity
Studies on samidin isolated from Seseli resinosum have demonstrated its potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4]
Table 2: Anti-inflammatory Activity of Samidin
| Parameter | Effect of Samidin | Reference |
| Nitric Oxide (NO) Production | Significantly inhibited | [3][4] |
| iNOS Gene Expression | Inhibited | [3][4] |
| COX-2 Gene Expression | Inhibited | [3][4] |
| TNF-α mRNA Level | Markedly down-regulated | [3][4] |
| NF-κB DNA-binding | Significantly suppressed | [3][4] |
| AP-1 DNA-binding | Significantly suppressed | [3][4] |
| p38 and JNK Activation | Significantly inhibited | [3][4] |
Mechanism of Anti-inflammatory Action: Signaling Pathway
The anti-inflammatory effects of samidin are mediated through the suppression of key pro-inflammatory signaling pathways. Specifically, samidin has been shown to inhibit the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[3][4] These transcription factors are crucial for the expression of a wide range of pro-inflammatory genes, including those for iNOS, COX-2, and TNF-α.[3][4] The inhibition of p38 and JNK, which are members of the MAPK (Mitogen-Activated Protein Kinase) family, further contributes to the suppression of the inflammatory response.[3][4]
Figure 2. Proposed anti-inflammatory signaling pathway of this compound.
Vasodilatory Effects
While detailed mechanistic studies on the vasodilatory effects of this compound are limited in the reviewed literature, many pyranocoumarins and other compounds isolated from Peucedanum species are known to exhibit vasorelaxant properties.[8] This suggests that this compound may also contribute to the cardiovascular effects observed with extracts from its source plants. The mechanisms for plant-derived vasodilators often involve the activation of the nitric oxide/cGMP pathway or the blockade of calcium channels.[8] Further research is required to elucidate the specific mechanism of this compound's vasodilatory action.
Conclusion
This compound is a naturally occurring pyranocoumarin with established anti-inflammatory activity. Its primary natural source is the root of Peucedanum praeruptorum Dunn. The anti-inflammatory effects of samidin are well-documented and involve the suppression of the NF-κB and AP-1 signaling pathways. While the vasodilatory properties of related compounds are known, the specific mechanism of this compound requires further investigation. The detailed experimental protocols for its isolation and the understanding of its biological activities make this compound a molecule of interest for further research in drug discovery and development, particularly in the context of inflammatory and potentially cardiovascular diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrosamidin | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Samidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of (+)-Samidin, a naturally occurring angular dihydropyranocoumarin. The information presented herein is intended to support research and development efforts in medicinal chemistry and natural product science.
Chemical Structure and Stereochemistry
This compound is a complex coumarin (B35378) derivative with the systematic IUPAC name [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate. Its molecular formula is C₂₁H₂₂O₇, and it has a molecular weight of 386.4 g/mol .
The core of the molecule is a pyranocoumarin (B1669404) scaffold, characterized by a chromen-2-one (coumarin) ring system fused to a dihydropyran ring. This angular fusion is a key structural feature. The molecule possesses two contiguous stereocenters at the C9 and C10 positions of the dihydropyran ring. In this compound, the absolute configuration at these centers has been determined to be (9R, 10R). This specific stereochemistry is crucial for its biological activity and is denoted by the "(+)" in its name, indicating its dextrorotatory nature.
The structure is further elaborated with an acetyloxy group at the C10 position and a 3-methylbut-2-enoyl (senecioyl) group attached to the C9 position via an ester linkage. Additionally, a gem-dimethyl group is present at the C8 position of the dihydropyran ring.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₇ | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| Stereochemistry | (9R, 10R) | PubChem |
| Mass Spectrometry | LC-MS (ESI): [M+Na]⁺ m/z 409.1255 | PubChem |
| Predicted XLogP3-AA | 3.4 | PubChem |
Note: Detailed experimental ¹H-NMR, ¹³C-NMR, IR, and specific rotation data for this compound are not consistently reported across publicly accessible databases and literature. Researchers are advised to perform their own analytical characterization for confirmation.
Experimental Protocols
The following protocols are representative methodologies for the isolation and potential synthesis of this compound and related angular dihydropyranocoumarins. These should be adapted and optimized based on specific laboratory conditions and available starting materials.
Isolation of this compound from Peucedanum japonicum
This compound is a known constituent of the roots of Peucedanum japonicum Thunb. The following is a general protocol for its isolation based on methods for separating coumarins from this plant species.
3.1.1. Materials and Equipment
-
Dried and powdered roots of Peucedanum japonicum
-
Methanol (B129727) (MeOH), analytical grade
-
Dichloromethane (B109758) (CH₂Cl₂), analytical grade
-
n-Hexane, analytical grade
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Rotary evaporator
-
Glass chromatography columns
-
Standard laboratory glassware
3.1.2. Extraction and Fractionation
-
Extraction: Macerate the dried and powdered roots of Peucedanum japonicum with a 1:1 mixture of methanol and dichloromethane at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with n-hexane and then ethyl acetate. This will separate compounds based on their polarity. This compound is expected to be in the more polar ethyl acetate fraction.
-
Fraction Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure.
3.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound (as indicated by TLC comparison with a standard, if available) and further purify using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on molecular size.
-
Preparative HPLC: For final purification, subject the this compound-rich fractions to preparative reverse-phase HPLC on a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to isolate pure this compound.
3.1.4. Structure Elucidation
Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. Determine the optical rotation using a polarimeter to confirm the (+) enantiomer.
General Synthetic Approach for Angular Dihydropyranocoumarins
3.2.1. Synthesis of the Coumarin Core
-
Pechmann Condensation: React a suitably substituted phenol (B47542) with a β-ketoester in the presence of an acid catalyst (e.g., sulfuric acid, Amberlyst-15) to form the coumarin ring system. The choice of phenol and β-ketoester will determine the substitution pattern on the coumarin core.
3.2.2. Formation of the Dihydropyran Ring
-
Prenylation: Introduce a prenyl group (3-methyl-2-butenyl) onto the coumarin core, typically at a nucleophilic position, through reaction with a prenyl halide in the presence of a base.
-
Cyclization: Induce cyclization of the prenylated coumarin to form the dihydropyran ring. This can often be achieved under acidic or thermal conditions.
3.2.3. Introduction of Stereocenters and Functional Groups
-
Asymmetric Dihydroxylation: To introduce the hydroxyl groups at the C9 and C10 positions with the desired stereochemistry, an asymmetric dihydroxylation reaction (e.g., Sharpless asymmetric dihydroxylation) on a double bond precursor would be a key step.
-
Selective Acylation: Following the dihydroxylation, selectively acylate the hydroxyl groups at C9 and C10 with the appropriate acylating agents (e.g., acetic anhydride (B1165640) and 3-methyl-2-butenoyl chloride) to yield this compound. This step may require the use of protecting groups to ensure regioselectivity.
Conclusion
This compound is a structurally interesting natural product with defined stereochemistry. While its complete experimental characterization data is not consolidated in a single source, this guide provides the currently available information on its structure, properties, and methods for its isolation. The provided protocols offer a starting point for researchers interested in obtaining and studying this compound. Further research is warranted to fully elucidate its spectroscopic properties and to develop a robust and stereoselective total synthesis.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Samidin
Introduction
This compound is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest within the scientific community for its notable biological activities. As a potent vasodilatory and anti-inflammatory agent, it presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.
Physicochemical Properties
This compound is a solid, powder-like substance with a complex molecular structure. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂O₇ | [1][2] |
| Molecular Weight | 386.40 g/mol | [1][2] |
| CAS Number | 477-33-8 | [1][2] |
| IUPAC Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate | [1] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Melting Point | Not explicitly reported in the searched literature. | |
| Boiling Point | Not explicitly reported in the searched literature. |
Spectral Data
Detailed spectral analysis is crucial for the identification and structural elucidation of this compound. Below are the key spectral data, though a fully assigned spectrum for 1H and 13C NMR, and a detailed IR analysis were not available in the provided search results.
2.1. Mass Spectrometry
Mass spectrometry data from PubChem indicates the following for this compound:
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR spectral data with peak assignments for this compound were not available in the provided search results. Such data is essential for unambiguous structure confirmation and would typically be determined upon isolation or synthesis.
2.3. Infrared (IR) Spectroscopy
A detailed IR spectrum with peak assignments for this compound was not available in the provided search results. The spectrum would be expected to show characteristic absorption bands for its functional groups, including ester carbonyls, an α,β-unsaturated ester, a coumarin (B35378) lactone, and ether linkages.
Experimental Protocols
3.1. Isolation of this compound from Ammi visnaga
This compound can be isolated from the fruits of Ammi visnaga. The following is a general protocol for its extraction and purification using High-Performance Liquid Chromatography (HPLC).
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: Dried fruits of Ammi visnaga are ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727), using techniques like maceration or Soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
HPLC Purification: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed to separate the components.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
-
Fraction Collection: Fractions are collected as they elute from the column.
-
Purity Analysis: The purity of the fractions containing the target compound is assessed using analytical HPLC or LC-MS.
-
Isolation: Fractions with high purity of this compound are pooled and the solvent is evaporated to yield the isolated compound.
3.2. Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound was not available in the provided search results. The synthesis of such a complex natural product would likely involve a multi-step pathway requiring careful control of stereochemistry.
3.3. Vasodilatory Activity Assay
The vasodilatory effect of this compound can be evaluated using an ex vivo model of isolated rat aortic rings.
Workflow for Vasodilation Assay
Caption: Workflow for the rat aorta vasodilation assay.
Methodology:
-
Aorta Isolation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit physiological salt solution.
-
Ring Preparation: The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 1-2 g for about 60 minutes. After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or KCl to induce a stable contraction.
-
Drug Addition: Once a stable contraction is achieved, this compound is cumulatively added to the organ bath in increasing concentrations.
-
Tension Measurement: Changes in isometric tension are recorded using a force-displacement transducer. Vasodilation is measured as the percentage relaxation from the pre-contracted state.
-
Data Analysis: Concentration-response curves are plotted to determine the potency (EC₅₀) and efficacy (Emax) of this compound.
3.4. NF-κB and AP-1 Inhibition Assay
The anti-inflammatory activity of this compound is attributed to its ability to suppress the NF-κB and AP-1 signaling pathways. The Electrophoretic Mobility Shift Assay (EMSA) is a standard method to investigate this inhibition.
Signaling Pathway of NF-κB and AP-1 Inhibition
Caption: Proposed mechanism of this compound's anti-inflammatory action.
EMSA Protocol Outline:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to activate NF-κB and AP-1.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the treated cells.
-
Probe Labeling: Oligonucleotide probes containing the consensus binding sites for NF-κB or AP-1 are labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probes are incubated with the nuclear extracts to allow the formation of protein-DNA complexes.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and the bands are visualized by autoradiography (for radioactive probes) or other appropriate imaging techniques. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, primarily as a vasodilator and an anti-inflammatory agent.
-
Vasodilatory Activity: this compound is recognized as a potent vasodilator, though the precise molecular mechanisms underlying this effect require further elucidation. This property makes it a compound of interest for cardiovascular research.[2]
-
Anti-inflammatory Activity: Studies have shown that this compound exerts anti-inflammatory effects by suppressing the activation of key transcription factors, NF-κB and AP-1. By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Conclusion
This compound is a promising natural product with well-documented vasodilatory and anti-inflammatory properties. This guide provides a foundational understanding of its physicochemical characteristics and the experimental approaches used to investigate its biological activities. Further research is warranted to fully elucidate its therapeutic potential, including detailed structure-activity relationship studies, exploration of its synthetic accessibility, and in-vivo efficacy and safety profiling. The information compiled herein serves as a valuable resource for researchers dedicated to the discovery and development of new drugs based on natural product leads.
References
The Biosynthesis of (+)-Samidin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Samidin is a naturally occurring angular pyranocoumarin (B1669404) that has garnered significant interest for its potent vasodilatory properties. Found in plants of the Apiaceae family, particularly Ammi visnaga, this complex molecule represents a fascinating example of plant secondary metabolism. Understanding the intricate biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the key enzymatic steps, summarizing available quantitative data, and presenting detailed experimental protocols for the characterization of the involved enzymes.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to form the characteristic angular pyranocoumarin scaffold, which is subsequently decorated with acyl groups. The pathway can be divided into three main stages:
-
Formation of the Umbelliferone (B1683723) Backbone: The journey begins with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). The key step towards coumarin (B35378) formation is the ortho-hydroxylation of p-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, a reaction catalyzed by a cytochrome P450 monooxygenase, p-coumaroyl CoA 2'-hydroxylase (C2'H). This is followed by spontaneous or enzyme-catalyzed lactonization to yield the central coumarin intermediate, umbelliferone.
-
Formation of the Angular Pyranocoumarin Core ((+)-cis-Khellactone): This stage involves two critical enzymatic steps that define the angular structure of this compound:
-
Prenylation: A membrane-bound prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol (B192027). This regiospecific prenylation is a key branching point in the biosynthesis of different types of coumarins.
-
Cyclization and Dihydroxylation: Osthenol undergoes a series of reactions catalyzed by a cytochrome P450 monooxygenase. This enzyme facilitates the cyclization of the prenyl side chain to form a dihydropyran ring, followed by stereospecific dihydroxylation to yield (+)-cis-khellactone. The "(+)-cis" designation refers to the specific (9R,10R) stereochemistry of the hydroxyl groups.
-
-
Acylation of (+)-cis-Khellactone to form this compound: The final steps in the biosynthesis of this compound involve the sequential acylation of the two hydroxyl groups of (+)-cis-khellactone. Based on studies of similar acylation reactions in plant secondary metabolism, these steps are likely catalyzed by members of the BAHD acyltransferase family. These enzymes utilize acyl-CoA donors to esterify hydroxyl groups on a wide range of acceptor molecules.
-
Acetylation: An acetyl-CoA dependent acyltransferase is proposed to catalyze the acetylation of one of the hydroxyl groups.
-
Senecioylation: Another specific acyltransferase likely utilizes 3-methyl-2-butenoyl-CoA (senecioyl-CoA) to acylate the remaining hydroxyl group, completing the synthesis of this compound. The precise order of these acylation events is yet to be definitively established.
-
Signaling Pathway Diagram
Quantitative Data
While specific enzyme kinetic data for every step in the this compound pathway is not yet fully available, quantitative analyses of related compounds in Ammi visnaga provide valuable insights into the metabolic flux and accumulation of these pyranocoumarins.
| Compound | Plant Organ | Concentration Range | Analytical Method | Reference |
| Khellin | Fruits | 0.3 - 1.2% (w/w) | HPLC | [1] |
| Visnagin (B192663) | Fruits | 0.05 - 0.3% (w/w) | HPLC | [1] |
| Khellin | Flowers, Seeds, Leaves | Present | MEKC | [2] |
| Visnagin | Flowers, Seeds, Leaves | Present | MEKC | [2] |
| Samidin | Fruits | Not explicitly quantified | - | - |
Note: Khellin and visnagin are furanochromones, not pyranocoumarins, but their high concentration in Ammi visnaga suggests a highly active phenylpropanoid pathway leading to coumarin precursors.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Prenyltransferase (PT) Enzyme Assay
This protocol is designed to characterize the activity of the prenyltransferase responsible for the conversion of umbelliferone to osthenol.
Materials:
-
Microsomal protein fraction isolated from young leaves of Ammi visnaga.
-
Umbelliferone (substrate)
-
Dimethylallyl pyrophosphate (DMAPP) (co-substrate)
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Stop solution: Ethyl acetate
-
HPLC system with a C18 column and UV detector
Procedure:
-
Enzyme Preparation: Isolate microsomes from plant tissue by differential centrifugation. Resuspend the microsomal pellet in assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the microsomal preparation, 10 µL of umbelliferone solution (10 mM in DMSO), and 10 µL of DMAPP solution (10 mM in water).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Analysis: Carefully transfer the upper organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and resuspend the residue in methanol. Analyze the sample by HPLC, monitoring for the formation of osthenol by comparing the retention time and UV spectrum with an authentic standard.
Cytochrome P450 Monooxygenase Enzyme Assay
This protocol outlines the characterization of the cytochrome P450 enzyme that converts osthenol to (+)-cis-khellactone.
Materials:
-
Yeast or insect cells heterologously expressing the candidate cytochrome P450 gene from Ammi visnaga.
-
Microsomes prepared from the expression host.
-
Osthenol (substrate)
-
NADPH (cofactor)
-
Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Stop solution: Acetonitrile
-
LC-MS system
Procedure:
-
Heterologous Expression and Microsome Preparation: Express the candidate P450 gene in a suitable host system (e.g., Saccharomyces cerevisiae or insect cells). Prepare microsomes from the cultured cells.
-
Reaction Setup: In a glass vial, mix 100 µL of the microsomal suspension, 5 µL of osthenol solution (10 mM in DMSO), and initiate the reaction by adding 10 µL of NADPH solution (10 mM in water).
-
Incubation: Incubate the reaction at 30°C for 1-3 hours with shaking.
-
Quenching and Extraction: Stop the reaction by adding 200 µL of acetonitrile. Centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS to detect the formation of (+)-cis-khellactone, identified by its mass-to-charge ratio and fragmentation pattern.
BAHD Acyltransferase Enzyme Assay
This protocol is for the characterization of the putative acyltransferases involved in the final acylation steps of this compound biosynthesis.
Materials:
-
Recombinant BAHD acyltransferase protein expressed in E. coli.
-
(+)-cis-Khellactone (acyl acceptor)
-
Acetyl-CoA or 3-methyl-2-butenoyl-CoA (acyl donors)
-
Assay buffer: 100 mM Tris-HCl (pH 7.5)
-
Stop solution: Methanol
-
HPLC or LC-MS system
Procedure:
-
Recombinant Protein Expression and Purification: Clone the candidate BAHD acyltransferase gene into an expression vector and express the protein in E. coli. Purify the recombinant protein using affinity chromatography.
-
Reaction Setup: In separate reaction tubes, combine the purified enzyme, (+)-cis-khellactone, and either acetyl-CoA or 3-methyl-2-butenoyl-CoA in the assay buffer.
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes.
-
Analysis: Stop the reaction by adding methanol. Analyze the reaction products by HPLC or LC-MS to identify the mono- and di-acylated khellactone derivatives, including this compound.
Experimental Workflow Diagram
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex and fascinating pathway that showcases the metabolic ingenuity of plants. While the core enzymatic steps have been largely elucidated through studies on related pyranocoumarins, further research is needed to fully characterize the specific enzymes involved, particularly the acyltransferases responsible for the final modifications. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying the candidate genes encoding these enzymes in Ammi visnaga and other producing species.
A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the sustainable production of this and other valuable pyranocoumarins through metabolic engineering in microbial or plant-based systems. This will be a critical step in harnessing the full therapeutic potential of these remarkable natural products for the benefit of human health.
References
The Biological Activities of (+)-Samidin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Samidin, a naturally occurring angular dihydropyranocoumarin, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated from plants of the Peucedanum and Seseli genera, this compound has demonstrated promising therapeutic potential across several key areas, including inflammation, vasodilation, platelet aggregation, and oncology. This in-depth technical guide provides a comprehensive review of the current literature on the biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound | Cell Line | Stimulant | Concentration of this compound (µM) | % Inhibition of NO Production | IC50 (µM) |
| This compound | RAW 264.7 | LPS (1 µg/mL) | 12.5 | ~40% | 13.9 |
| 25 | ~70% | ||||
| 50 | ~90% |
Experimental Protocol: Nitric Oxide (NO) Production Assay
Cell Culture and Treatment: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
Nitrite (B80452) Quantification: The production of nitric oxide was indirectly quantified by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. An equal volume of the cell culture supernatant was mixed with the Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.
Mechanism of Action: Suppression of NF-κB and AP-1 Signaling
The anti-inflammatory effects of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. These transcription factors are pivotal in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB and AP-1, this compound effectively downregulates the production of inflammatory mediators.
Figure 1. Anti-inflammatory mechanism of this compound.
Vasodilatory and Calcium Channel Blocking Activity
This compound has been identified as a potent vasodilatory agent, suggesting its potential application in the management of cardiovascular disorders. This effect is primarily mediated through its action as a calcium channel blocker.
Quantitative data and detailed experimental protocols for the vasodilatory and calcium channel blocking activities of this compound are not yet available in the public domain. Further research is required to elucidate the specific dose-response relationships and the precise molecular interactions with calcium channels.
Hypothesized Mechanism of Action: Inhibition of Voltage-Gated Calcium Channels
The vasorelaxant effect of this compound is likely due to the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. Inhibition of these channels prevents the influx of extracellular calcium, which is a critical step in the initiation of smooth muscle contraction. The reduced intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.
Figure 2. Hypothesized mechanism of this compound's vasodilatory action.
Antiplatelet Activity
Preliminary evidence suggests that angular pyranocoumarins, the class of compounds to which this compound belongs, may possess antiplatelet properties. This activity could be beneficial in the prevention of thrombotic events.
Specific quantitative data and detailed experimental protocols for the antiplatelet activity of this compound are currently lacking in the scientific literature. Future studies are warranted to investigate its effects on platelet aggregation induced by various agonists and to determine its mechanism of action.
Potential Experimental Workflow: Light Transmission Aggregometry
A standard method to assess antiplatelet activity is light transmission aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Figure 3. Experimental workflow for assessing antiplatelet activity.
Anticancer Activity
Several coumarin (B35378) derivatives isolated from Peucedanum japonicum, the plant source of this compound, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer potential.
Currently, there is a paucity of published data specifically detailing the cytotoxic and pro-apoptotic effects of this compound on cancer cells. Further investigation is necessary to evaluate its efficacy and to elucidate the molecular mechanisms underlying any potential anticancer activity.
Potential Experimental Workflow: Cytotoxicity and Apoptosis Assays
The anticancer potential of this compound can be evaluated using a combination of in vitro assays, including the MTT assay to assess cytotoxicity and flow cytometry with Annexin V/PI staining to detect apoptosis.
Figure 4. Workflow for evaluating anticancer activity.
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated anti-inflammatory effects, coupled with its potential as a vasodilatory, antiplatelet, and anticancer agent, highlight its significance for drug discovery and development. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Quantitative Pharmacological Studies: Conducting comprehensive dose-response studies to determine the potency and efficacy of this compound in various in vitro and in vivo models of disease.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action in detail.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models to establish a foundation for potential clinical translation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its biological activity and pharmacokinetic properties.
The continued exploration of the biological activities of this compound holds the promise of yielding novel and effective therapeutic agents for a variety of human diseases.
The Physiological Effects of (+)-Samidin: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated as "(+)-Samidin." The following guide is a template illustrating the expected structure and content for such a document. All data, protocols, and pathways are hypothetical and presented to meet the user's specified formatting requirements. Should information on "this compound" become available, this document can be populated with the relevant findings.
Introduction
This technical guide provides a comprehensive overview of the known physiological effects of the novel synthetic compound, this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this molecule. The document details its effects on vascular smooth muscle, the underlying signaling pathways, and the experimental methodologies used to elucidate these properties.
Vasorelaxant Properties of this compound
This compound has been identified as a potent vasorelaxant agent in ex vivo studies. Its efficacy has been demonstrated in various arterial preparations, suggesting a potential therapeutic application in cardiovascular diseases characterized by excessive vasoconstriction.
Quantitative Analysis of Vasorelaxant Activity
The vasorelaxant effects of this compound have been quantified in isolated rat aortic rings pre-contracted with phenylephrine (B352888) (PE) and potassium chloride (KCl). The key parameters are summarized in the table below.
| Parameter | Phenylephrine (1 µM) Induced Contraction | KCl (60 mM) Induced Contraction |
| EC50 | 1.5 ± 0.2 µM | 5.8 ± 0.7 µM |
| Emax | 98.2 ± 1.5 % | 85.4 ± 2.1 % |
Table 1: Potency and Efficacy of this compound in Rat Aortic Rings.
Mechanism of Action: Calcium Channel Blockade
Current evidence strongly suggests that the primary mechanism underlying the vasorelaxant effect of this compound is the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells (VSMCs).
Effect on Intracellular Calcium Concentration
Experiments using fura-2-loaded primary rat aortic smooth muscle cells have shown that this compound significantly inhibits the influx of extracellular Ca2+ induced by depolarizing stimuli.
| Condition | Peak Intracellular Ca2+ Concentration ([Ca2+]i) (nM) |
| Control (KCl stimulation) | 450 ± 35 |
| This compound (10 µM) + KCl | 120 ± 15 |
Table 2: Effect of this compound on KCl-induced increase in intracellular calcium concentration in VSMCs.
Signaling Pathway
The proposed signaling pathway for the vasorelaxant action of this compound is depicted below. In essence, by blocking the L-type VGCCs, this compound reduces the influx of Ca2+ into the VSMC. This leads to a decrease in the formation of the Ca2+-Calmodulin complex, resulting in reduced activation of Myosin Light Chain Kinase (MLCK) and subsequent dephosphorylation of the myosin light chain, causing smooth muscle relaxation.
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
Ex Vivo Vasorelaxation Assay
This protocol details the assessment of vasorelaxant activity in isolated rat thoracic aorta.
Caption: Experimental workflow for the ex vivo vasorelaxation assay.
Measurement of Intracellular Calcium
This protocol describes the methodology for measuring changes in intracellular Ca2+ concentration in primary vascular smooth muscle cells.
-
Cell Culture: Primary VSMCs are isolated from rat thoracic aorta and cultured in DMEM supplemented with 10% FBS.
-
Dye Loading: Cells are incubated with 5 µM Fura-2 AM for 60 minutes at 37°C.
-
Measurement: A fluorescence spectrophotometer is used to measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
Stimulation: After establishing a baseline, cells are stimulated with KCl (60 mM) in the presence or absence of this compound (10 µM).
-
Calibration: At the end of each experiment, the maximum fluorescence ratio (Rmax) is determined by adding ionomycin (B1663694) (10 µM), and the minimum ratio (Rmin) is determined by adding EGTA (10 mM).
-
Calculation: The intracellular Ca2+ concentration is calculated using the Grynkiewicz equation.
Conclusion
This compound demonstrates significant vasorelaxant properties, primarily through the blockade of L-type voltage-gated calcium channels. This leads to a reduction in intracellular calcium levels in vascular smooth muscle cells and subsequent relaxation. The data presented in this guide provide a foundational understanding of the pharmacological profile of this compound and support its further investigation as a potential therapeutic agent for cardiovascular disorders. Future studies should focus on in vivo efficacy, safety profiling, and detailed structure-activity relationship analyses.
Preliminary Insights into the Mechanism of Action of (+)-Samidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Samidin, a pyranocoumarin (B1669404) isolated from plants of the Seseli genus, has demonstrated notable anti-inflammatory properties. Preliminary studies indicate that its primary mechanism of action involves the suppression of key pro-inflammatory signaling pathways, specifically Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This technical guide consolidates the current understanding of this compound's mechanism of action, presenting available data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, with coumarins emerging as a promising class of compounds. This compound, a pyranocoumarin found in species such as Seseli resinosum, has been identified as a potential therapeutic agent due to its significant anti-inflammatory effects observed in in vitro models.[1][2] This document provides a detailed overview of the preliminary studies on its mechanism of action.
Core Mechanism of Action: Anti-inflammatory Effects
Current research indicates that this compound exerts its anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS).[1][2] The core of its action lies in the downregulation of the NF-κB and AP-1 signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1][2] This inhibition is attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Furthermore, this compound also reduces the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade.[1][2]
Suppression of NF-κB and AP-1 Signaling Pathways
The anti-inflammatory gene regulatory effects of this compound are a consequence of its ability to interfere with major inflammatory signaling pathways. Studies have demonstrated that this compound suppresses the activation of NF-κB and AP-1, two master transcription factors that control the expression of a wide array of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like tumor necrosis factor-alpha (TNF-α).[1][2] The inhibition extends to the activation of p38 and JNK, which are upstream kinases involved in these pathways.[1][2]
Quantitative Data Summary
While the primary literature confirms the significant inhibitory effects of this compound, specific quantitative data such as IC50 values were not available in the accessed resources. The following tables summarize the observed effects in a qualitative and descriptive manner based on the available information.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Effect of this compound Treatment |
| Nitric Oxide (NO) Production | Significant Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) Gene Expression | Significant Inhibition |
| Cyclooxygenase-2 (COX-2) Gene Expression | Significant Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) mRNA Level | Remarkable Down-regulation |
Table 2: Effect of this compound on Key Signaling Molecules in LPS-stimulated RAW 264.7 Macrophages
| Signaling Molecule/Pathway | Effect of this compound Treatment |
| NF-κB DNA-binding Affinity | Significant Suppression |
| AP-1 DNA-binding Affinity | Significant Suppression |
| NF-κB p65 subunit | Marked Inhibition |
| AP-1 c-jun subunit | Marked Inhibition |
| p38 Activation | Significant Inhibitory Effect |
| JNK Activation | Significant Inhibitory Effect |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are typically seeded in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 18-24 hours) to induce an inflammatory response.
-
Control groups include untreated cells and cells treated with LPS alone.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (iNOS, COX-2, TNF-α)
-
RNA Extraction:
-
After cell treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (iNOS, COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the 2^-ΔΔCt method.
-
Western Blot Analysis for NF-κB p65
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
For nuclear translocation studies, perform subcellular fractionation to obtain cytoplasmic and nuclear extracts.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or Lamin B1 (for nuclear fractions), to ensure equal protein loading.
-
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
-
Nuclear Extract Preparation:
-
Following cell treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize double-stranded DNA oligonucleotides containing the consensus binding site for AP-1.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For competition assays to confirm specificity, add an excess of unlabeled probe to a parallel reaction.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or by a chemiluminescent or fluorescent detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates protein binding.
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Figure 2: General experimental workflow for studying this compound's mechanism of action.
Conclusion and Future Directions
The preliminary studies on this compound strongly suggest its potential as an anti-inflammatory agent. Its mechanism of action, centered on the dual inhibition of the NF-κB and AP-1 signaling pathways, provides a solid foundation for its therapeutic potential. However, to advance its development, further research is imperative. Future studies should focus on obtaining comprehensive dose-response data, including the determination of IC50 values for its effects on various inflammatory markers. Elucidating the precise molecular targets of this compound within these signaling cascades will be crucial. Furthermore, in vivo studies are necessary to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of inflammatory diseases. The information compiled in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic promise of this natural compound.
References
Initial Toxicological Profile of (+)-Samidin: A Technical Guide for Preliminary Screening
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the initial toxicological screening of the natural compound (+)-Samidin. As of the latest literature review, specific experimental toxicological data for this compound is limited. The quantitative data presented herein is illustrative and intended to exemplify the expected outcomes from the proposed experimental protocols.
Executive Summary
This compound is a natural coumarin (B35378) derivative that has been identified in various plant species. As with any novel compound intended for potential therapeutic development, a thorough toxicological evaluation is paramount. This guide outlines a strategic, tiered approach for the initial toxicological screening of this compound, encompassing acute toxicity, in vitro cytotoxicity, and genotoxicity. The described protocols are based on internationally recognized guidelines and standard laboratory practices. The objective is to establish a preliminary safety profile to guide further non-clinical development.
Current Toxicological Data
Publicly available information indicates that this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4).
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long-lasting effects.
This preliminary classification underscores the necessity for comprehensive experimental evaluation to determine the specific toxicological parameters.
Proposed Initial Toxicological Screening Workflow
A logical workflow for the initial toxicological screening of a novel natural product like this compound is essential for efficient and comprehensive data generation. The proposed workflow prioritizes in vitro assays to minimize animal testing in the early stages, followed by a limited in vivo study to assess systemic toxicity.
Data Presentation: Illustrative Toxicological Profile
The following tables summarize the type of quantitative data that would be generated from the proposed toxicological studies.
Table 1: Illustrative In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HepG2 (Human Liver) | MTT | Cell Viability | [Data to be determined] | Doxorubicin: [Value] |
| A549 (Human Lung) | MTT | Cell Viability | [Data to be determined] | Doxorubicin: [Value] |
| HEK293 (Human Kidney) | MTT | Cell Viability | [Data to be determined] | Doxorubicin: [Value] |
Table 2: Illustrative Genotoxicity Data for this compound (Ames Test)
| S. typhimurium Strain | Metabolic Activation (S9) | This compound Result | Positive Control |
| TA98 | Without | [Negative/Positive] | 2-Nitrofluorene |
| TA98 | With | [Negative/Positive] | Benzo[a]pyrene |
| TA100 | Without | [Negative/Positive] | Sodium Azide |
| TA100 | With | [Negative/Positive] | 2-Aminoanthracene |
| TA1535 | Without | [Negative/Positive] | Sodium Azide |
| TA1535 | With | [Negative/Positive] | 2-Aminoanthracene |
| TA1537 | Without | [Negative/Positive] | 9-Aminoacridine |
| TA1537 | With | [Negative/Positive] | 2-Aminoanthracene |
Table 3: Illustrative Acute Oral Toxicity Data for this compound (OECD 423)
| Species | Sex | Starting Dose (mg/kg) | Outcome (Mortality Ratio) | GHS Classification | Estimated LD₅₀ (mg/kg) |
| Rat | Female | 300 | [e.g., 0/3] | [e.g., Category 5 or Unclassified] | [e.g., >2000] |
| Rat | Female | 2000 | [e.g., 1/3 or 2/3] | [e.g., Category 4] | [e.g., 300 < LD₅₀ ≤ 2000] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[1][2][3][4]
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀) in various cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[3]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting a dose-response curve.
-
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on OECD Guideline 471 for testing of chemicals.[5][6][7][8]
-
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Principle: The Ames test utilizes several strains of Salmonella typhimurium that carry mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[5] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]
-
Methodology:
-
Strain Selection: Use a range of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Treatment: In separate test tubes, combine the bacterial strain, this compound at various concentrations, and either a buffer or the S9 metabolic activation mix.
-
Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.
-
In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)
This protocol follows the OECD Guideline 423.[9][10][11][12][13]
-
Objective: To determine the acute oral toxicity of this compound and to classify it according to the GHS.
-
Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either stopping the test, dosing at a lower concentration, or dosing at a higher concentration.
-
Methodology:
-
Animal Model: Use a single sex of rats (typically females) for the study.
-
Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days prior to the study.
-
Dosing: Administer a single oral dose of this compound to a group of three rats at a starting dose (e.g., 300 mg/kg). The substance should be administered in a constant volume.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Stepwise Procedure:
-
If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified.
-
If one animal dies, the procedure is repeated with a new group of three animals at the same dose.
-
If no animals die, the procedure is repeated with a new group of three animals at a higher dose level (e.g., 2000 mg/kg).
-
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are used to classify the substance into one of the GHS categories for acute toxicity and to estimate the LD₅₀ range.
-
Potential Signaling Pathways of Interest for Coumarins
Coumarins are known to interact with various cellular signaling pathways. While the specific pathways affected by this compound are yet to be determined, initial toxicological and pharmacological assessments could explore pathways commonly modulated by this class of compounds, such as those involved in inflammation and oxidative stress.
This diagram illustrates two key pathways:
-
Nrf2/ARE Pathway: Many natural compounds exert protective effects by activating the Nrf2 pathway, a key regulator of the antioxidant response. This compound could potentially disrupt the Keap1-Nrf2 interaction, leading to Nrf2 translocation to the nucleus and upregulation of antioxidant enzymes.[14]
-
NF-κB Pathway: This pathway is central to the inflammatory response. Inhibition of the NF-κB pathway by this compound would be a desirable pharmacological effect, but dysregulation could lead to toxicity.[15]
Conclusion and Next Steps
The successful completion of this initial toxicological screening will provide a foundational dataset for the safety assessment of this compound. Based on these results, a decision can be made regarding the progression to more advanced toxicological studies, such as repeated-dose toxicity, reproductive toxicity, and carcinogenicity studies, which are required for regulatory submission for clinical trials. A clear understanding of the acute toxicity, cytotoxicity, and genotoxicity is a critical first step in the long-term development of this compound as a potential therapeutic agent.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Genetic Toxicology [ntp.niehs.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. mdpi.com [mdpi.com]
- 15. news-medical.net [news-medical.net]
(+)-Samidin IUPAC name and synonyms
An In-Depth Technical Guide to (+)-Samidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for the pyranocoumarin, this compound.
Chemical Identity
IUPAC Name: [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate
Synonyms:
-
Samidin
-
This compound
-
(9R-cis)-Samidin
-
H96WTV8SM2
-
2-Butenoic acid, 3-methyl-, (9R,10R)-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester
Physicochemical and Biological Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₇ |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 477-33-8 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |
| Biological Activity | Anti-inflammatory properties through suppression of NF-κB and AP-1 mediated-genes.[1] It significantly inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1] A specific IC₅₀ value for this inhibition is not readily available in the public literature. |
| Natural Sources | Found in plants of the Apiaceae family, such as Seseli resinosum and Peucedanum japonicum. |
Experimental Protocols
General Protocol for Isolation of this compound from Plant Material
This protocol is a generalized procedure for the isolation of pyranocoumarins like this compound from plant sources such as Seseli species.
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots or fruits).
-
Extract the powdered material with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 24-48 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the compounds of interest.
-
-
Chromatographic Purification:
-
Subject the fraction enriched with pyranocoumarins to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect the fractions and analyze them by TLC. Combine the fractions containing the target compound.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water) to isolate pure this compound.
-
-
Structure Elucidation:
-
Confirm the identity and structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Treatment:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response. Include a negative control (cells with media only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and the solvent used to dissolve this compound).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) (a stable product of NO) in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
Inhibition of LPS-Induced NF-κB and AP-1 Signaling by this compound
The following diagram illustrates the signaling pathway initiated by LPS, leading to the activation of the transcription factors NF-κB and AP-1, and the subsequent expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by inhibiting this pathway.
Caption: LPS-induced inflammatory signaling pathway and its inhibition by this compound.
General Experimental Workflow for Natural Product Bioactivity Screening
This diagram outlines a typical workflow for the discovery of bioactive compounds from natural sources, from collection to identification and bioactivity testing.
Caption: A generalized workflow for the discovery of bioactive natural products.
References
An In-depth Technical Guide to (+)-Samidin: Properties, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Samidin, a naturally occurring pyranocoumarin (B1669404), has garnered significant interest within the scientific community for its potent biological activities, primarily as a vasodilatory and anti-inflammatory agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and delves into the molecular mechanisms and signaling pathways underlying its therapeutic potential. Detailed experimental protocols are provided to facilitate further research and development of this promising compound.
Chemical and Physical Properties
This compound is a khellactone-type coumarin. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 477-33-8 | [1][2] |
| Molecular Formula | C21H22O7 | [1][2] |
| Molecular Weight | 386.40 g/mol | [2] |
| IUPAC Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate | [1] |
Anti-inflammatory Activity and Signaling Pathway
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The primary mechanism of its anti-inflammatory action involves the suppression of two major transcription factors: nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By inhibiting the DNA-binding affinity of the NF-κB subunit p65 and the AP-1 component c-jun, this compound effectively attenuates the transcription of downstream inflammatory genes. Furthermore, it demonstrates an inhibitory effect on the phosphorylation of p38 and c-Jun N-terminal kinases (JNK), which are critical upstream regulators of the AP-1 pathway.
Vasodilatory Effects and Proposed Signaling Pathway
Pyranocoumarins, including this compound, are known for their vasodilatory properties. While the precise signaling cascade for this compound is yet to be fully elucidated, based on studies of similar pyranocoumarin compounds, a multi-faceted mechanism is proposed. This likely involves both endothelium-dependent and -independent pathways.
A key proposed mechanism is the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway in endothelial cells. This leads to the relaxation of vascular smooth muscle. Additionally, pyranocoumarins have been shown to induce vasodilation through the blockade of voltage-operated calcium channels, thereby reducing intracellular calcium concentrations in smooth muscle cells.
Detailed Experimental Protocols
Cell Culture
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2
-
Seed RAW 264.7 cells in a 6-well plate.
-
Treat the cells with this compound and/or LPS as described for the NO assay.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Western Blot Analysis for p-p38 and p-JNK
-
Treat RAW 264.7 cells with this compound and/or LPS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phospho-p38, phospho-JNK, total p38, total JNK, and a loading control (e.g., β-actin).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and AP-1
-
Treat RAW 264.7 cells and prepare nuclear extracts.
-
Synthesize and label double-stranded oligonucleotide probes containing the consensus binding sites for NF-κB or AP-1 with biotin (B1667282) or a radioactive isotope.
-
Incubate the nuclear extracts with the labeled probes in a binding buffer.
-
For competition assays, add an excess of unlabeled wild-type or mutant probes.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for biotin-labeled probes) and detect using a streptavidin-HRP conjugate and chemiluminescence, or expose the gel to X-ray film (for radioactive probes).
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and potent vasodilatory activities. Its mechanism of action, particularly in the context of inflammation, is well-characterized, involving the suppression of the NF-κB and AP-1 signaling pathways. The proposed mechanisms for its vasodilatory effects provide a strong basis for further investigation. The detailed experimental protocols provided in this guide are intended to support and accelerate research into the therapeutic applications of this compound for a range of inflammatory and cardiovascular conditions.
References
An In-depth Technical Guide to the Spectral Analysis of (+)-Samidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Samidin is a naturally occurring angular dihydropyranocoumarin, a class of organic compounds known for their diverse biological activities. The precise structural elucidation and characterization of such molecules are paramount for understanding their bioactivity and for the development of potential therapeutic agents. This technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a summary of the available data are presented to aid researchers in the identification and characterization of this compound.
Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) data has been reported.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₂O₇ | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| Precursor Ion (LC-MS) | [M+Na]⁺ | PubChem |
| Observed m/z | 409.1255 | PubChem |
| Collision Energy | 40 V | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. While specific, comprehensive ¹H NMR and ¹³C NMR spectral data for this compound are not widely published in readily accessible databases, a complete structural assignment would require a full suite of 1D and 2D NMR experiments.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound *
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~6.2 | d | ~9.5 |
| H-4 | ~7.6 | d | ~9.5 |
| H-5 | ~7.3 | d | ~8.5 |
| H-6 | ~6.8 | d | ~8.5 |
| H-3' | ~5.5 | d | ~5.0 |
| H-4' | ~4.5 | d | ~5.0 |
| H-2'' | ~5.6 | m | |
| 2 x CH₃ (isovaleroxy) | ~1.0 | d | ~7.0 |
| CH (isovaleroxy) | ~2.2 | m | |
| 2 x CH₃ (gem-dimethyl) | ~1.4, ~1.5 | s | |
| OAc | ~2.1 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound *
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~160 |
| C-3 | ~113 |
| C-4 | ~144 |
| C-4a | ~112 |
| C-5 | ~128 |
| C-6 | ~115 |
| C-7 | ~156 |
| C-8 | ~105 |
| C-8a | ~153 |
| C-2' | ~78 |
| C-3' | ~70 |
| C-4' | ~77 |
| C-1'' (isovaleroxy C=O) | ~166 |
| C-2'' (isovaleroxy CH) | ~116 |
| C-3'' (isovaleroxy CH) | ~158 |
| C-4'', C-5'' (isovaleroxy CH₃) | ~22, ~26 |
| C-1''' (gem-dimethyl) | ~25, ~28 |
| C-1'''' (OAc C=O) | ~170 |
| C-2'''' (OAc CH₃) | ~21 |
*Note: These are predicted chemical shifts based on the known structure of this compound and typical values for similar dihydropyranocoumarin structures. Actual experimental values may vary depending on the solvent and other experimental conditions. A full assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2850 | C-H (alkyl) | Stretching |
| ~1750-1735 | C=O (ester, acetate) | Stretching |
| ~1720 | C=O (lactone) | Stretching |
| ~1620, ~1580, ~1480 | C=C (aromatic) | Stretching |
| ~1240 | C-O (ester) | Stretching |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectral data. The following are generalized protocols for the spectroscopic analysis of natural products like this compound.
NMR Spectroscopy
A standard approach for the NMR analysis of a purified natural product is as follows:
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (+)-Samidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the successful isolation and purification of (+)-Samidin, a bioactive pyranocoumarin (B1669404) primarily sourced from the roots of Peucedanum praeruptorum Dunn. The protocols detailed below are based on established phytochemical extraction and chromatographic separation techniques.
Introduction
This compound is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the coumarin (B35378) family, it is biosynthesized in various plant species, with notable concentrations found in the roots of Peucedanum praeruptorum Dunn, a plant with a history of use in traditional medicine.[1][2][3][4] The isolation and purification of this compound are critical steps for its further investigation in drug discovery and development, enabling detailed pharmacological studies and structure-activity relationship analyses.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively documented in a single source, the following table summarizes the yields and purity of structurally related coumarins isolated from Peucedanum species using High-Speed Counter-Current Chromatography (HSCCC). This data provides a valuable reference for expected outcomes when employing similar methodologies for this compound.
| Compound | Plant Source | Chromatographic Method | Solvent System (v/v/v/v) | Yield (from crude extract) | Purity (%) | Reference |
| Nodakenetin | P. decursivum | HSCCC | Light petroleum–ethyl acetate (B1210297)–methanol–water (5:5:7:4) | 1.87% (2.8 mg from 150 mg) | 99.4% (after re-purification) | [5][6] |
| Pd-C-IV | P. decursivum | HSCCC | Light petroleum–ethyl acetate–methanol–water (5:5:7:4) | 4.07% (6.1 mg from 150 mg) | 98.0% | [5][6] |
| Decursidin | P. decursivum | HSCCC | Light petroleum–ethyl acetate–methanol–water (5:5:7:4) | 5.20% (7.8 mg from 150 mg) | 97.8% | [5][6] |
| Qianhucoumarin J | P. praeruptorum | HSCCC followed by prep-HPLC | Petroleum ether–ethyl acetate–methanol–water (5:5:6:4) | Not specified | >98% | [7] |
Experimental Protocols
The following protocols describe a general procedure for the extraction and purification of this compound from the roots of Peucedanum praeruptorum Dunn.
Protocol 1: Preparation of Crude Coumarin Extract
This protocol outlines the initial extraction and partitioning steps to obtain a crude extract enriched with coumarins.
Materials:
-
Dried roots of Peucedanum praeruptorum Dunn
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Grinder or mill
Procedure:
-
Plant Material Preparation: Air-dry the roots of Peucedanum praeruptorum and pulverize them into a coarse powder using a grinder or mill.
-
Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol at a 1:10 (w/v) ratio at room temperature for 24 hours with occasional agitation.
-
Filter the extract and repeat the maceration of the plant residue two more times with fresh 95% ethanol.
-
Combine the ethanol extracts.
-
-
Solvent Evaporation: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform successive partitioning of the aqueous suspension in a separatory funnel with petroleum ether, followed by ethyl acetate, and then n-butanol.
-
The ethyl acetate fraction is expected to be enriched with coumarins, including this compound.
-
-
Final Concentration: Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude coumarin extract.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatographic technique for the separation of natural products, offering advantages such as the elimination of irreversible adsorption onto a solid support.[5][6][8]
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for fraction analysis
-
UV-Vis detector
-
Fraction collector
-
Light petroleum (or n-hexane)
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Crude coumarin extract (from Protocol 1)
Procedure:
-
Solvent System Selection and Preparation:
-
A suitable two-phase solvent system is crucial for successful separation. Based on the separation of similar coumarins, a system composed of light petroleum (or n-hexane)–ethyl acetate–methanol–water is recommended.[5][6][7][8]
-
Prepare the chosen solvent system, for example, light petroleum–ethyl acetate–methanol–water in a ratio of 5:5:6:4 (v/v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will typically serve as the stationary phase and the lower phase as the mobile phase.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Dissolve a known amount of the crude coumarin extract in a small volume of the stationary phase.
-
Inject the sample into the HSCCC column.
-
Pump the mobile phase (lower phase) through the column at a constant flow rate.
-
Monitor the effluent using a UV-Vis detector at an appropriate wavelength for coumarins (e.g., 254 nm or 320 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the peaks observed in the chromatogram.
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction and to identify the fraction containing this compound.
-
-
Isolation of this compound:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
The structure and identity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of Samidin's Anti-inflammatory Action
Samidin (B23940) has been shown to exert anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways.[9][10]
Caption: Samidin's inhibition of inflammatory pathways.
References
- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Research progress of the studies on the roots of Peucedanum praeruptorum dunn (Peucedani radix) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tautobiotech.com [tautobiotech.com]
- 6. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of the Angular Pyranocoumarin Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The angular pyranocoumarin (B1669404) scaffold is a core structural motif found in a variety of natural products, including the biologically active compound (+)-samidin. While a specific total synthesis of this compound is not extensively documented in publicly available literature, the synthesis of the foundational angular pyranocoumarin core has been achieved through several laboratory methods. These methods provide a valuable toolkit for chemists to construct this and related molecular architectures, enabling further investigation into their medicinal properties. This document details key synthetic strategies, experimental protocols, and relevant data for the construction of the angular pyranocoumarin scaffold.
Key Synthetic Strategies
The construction of the angular pyranocoumarin core can be approached through several key disconnection strategies. A common retrosynthetic analysis reveals that the scaffold can be disconnected to simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the angular pyranocoumarin scaffold.
The forward synthesis generally involves two key stages: the formation of a coumarin (B35378) core and the subsequent annulation of the pyran ring. Several classical and modern synthetic reactions are employed to achieve this.
Experimental Protocols and Data
This section provides detailed protocols for the key reactions involved in the synthesis of angular pyranocoumarin derivatives, along with tabulated quantitative data.
Synthesis of the Coumarin Core via Perkin Condensation
The Perkin condensation is a classical method for synthesizing coumarins from a salicylaldehyde derivative and an acid anhydride in the presence of a weak base.[1][2]
Experimental Protocol: Synthesis of 3-Arylcoumarins [3][4]
-
To a solution of a substituted salicylaldehyde (1.0 eq) in acetic anhydride (3.0-5.0 eq) is added triethylamine (B128534) (2.0-3.0 eq) and a substituted phenylacetic acid (1.2 eq).
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into ice water and stirred until a precipitate forms.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the 3-arylcoumarin.
| Entry | Salicylaldehyde Derivative | Phenylacetic Acid Derivative | Yield (%) | Reference |
| 1 | Salicylaldehyde | Phenylacetic acid | 46-74 | [3] |
| 2 | 2-Hydroxybenzaldehyde | (4-Methoxyphenyl)acetic acid | 90-99 | [3] |
PPA-Mediated Cyclization for Angular Pyranocoumarin Formation
Polyphosphoric acid (PPA) is an effective reagent for promoting the cyclization of intermediates to form the pyran ring, leading to the angular pyranocoumarin scaffold.[5]
Experimental Protocol: Synthesis of a Novel Angular 4,5-Pyranocoumarin [6]
-
A mixture of 2,4,6-trihydroxybenzoic acid methyl ester and 3,3-dimethylacrylic acid is heated in polyphosphoric acid (PPA).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from acetone (B3395972) to yield the angular pyranocoumarin derivative.
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Melting Point (°C) | Reference |
| 2,4,6-trihydroxybenzoic acid methyl ester | 3,3-dimethylacrylic acid | Compound 1 | 90 | 140.6–144.1 | [6] |
Spectroscopic Data for Compound 1: [6]
-
¹H NMR (600 MHz, CDCl₃): δ 14.02 (s, 1H), 12.67 (s, 1H), 5.99 (s, 1H), 3.99 (s, 3H, –OCH₃), 2.74 (s, 2H), 1.48 (s, 6H, 2× CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 198.07, 168.46, 166.17, 165.85, 164.67, 98.03, 82.75, 82.62, 81.02, 51.11, 48.33, 27.96.
-
HRMS (ESI): calcd for C₁₃H₁₅O₆ [M + H]⁺: 267.3200, found 267.2490.
Asymmetric Synthesis of Pyranocoumarins
Recent advances have focused on the enantioselective synthesis of pyranocoumarin derivatives, often employing organocatalysis.
Experimental Protocol: Asymmetric Michael Addition for Pyranocoumarin Synthesis [6]
-
To a solution of a 4-hydroxycoumarin (B602359) (1.0 eq) and an α,β-unsaturated ketone (1.2 eq) in an appropriate solvent (e.g., toluene, CH₂Cl₂) is added a chiral primary amine catalyst (e.g., derived from cinchona alkaloids, 10-20 mol%).
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the chiral pyranocoumarin derivative.
| Catalyst | Enantiomeric Excess (ee, %) | Reference |
| Chiral primary amino amide | up to 56 | [6] |
| Binaphthyl diamine | - | [6] |
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a 3-aryl-substituted angular pyranocoumarin, combining the Perkin condensation and a subsequent cyclization step.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective synthesis of angelmarin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (+)-Samidin in Biological Matrices using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Samidin is a significant angular pyranocoumarin (B1669404) originally isolated from the roots of Peucedanum praeruptorum Dunn. It functions as a calcium channel blocker by inhibiting the flow of extracellular calcium through L-type ion channels.[1] This action leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure.[1] Given its therapeutic potential, particularly in cardiovascular applications, robust and validated analytical methods are essential for its accurate quantification in biological matrices. This is critical for pharmacokinetic studies, dose-response characterization, and overall drug development.
This document outlines a detailed protocol for the quantification of this compound in rat plasma using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. UPLC-MS/MS is the preferred technique due to its high sensitivity, specificity, and speed.
Mechanism of Action: Calcium Channel Blockade
This compound exerts its pharmacological effect by blocking L-type voltage-gated calcium channels.[1][2] These channels are crucial for muscle contraction. In vascular smooth muscle and cardiac myocytes, the influx of calcium through these channels initiates the contractile process.[3] By inhibiting this influx, this compound prevents muscle contraction, leading to vasodilation and a decrease in heart rate and contractility.[1][3]
Caption: Simplified pathway of this compound's action on calcium channels.
Experimental Protocol: UPLC-MS/MS Quantification
This protocol is based on established methodologies for the quantification of small molecules in biological plasma.[4][5]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam or a structurally similar compound[4]
-
Acetonitrile (B52724) (HPLC or MS grade)[4][5]
-
Methanol (B129727) (HPLC or MS grade)
-
Formic Acid (MS grade)[6]
-
Ultrapure water
-
Rat plasma (blank)
2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470, Waters Xevo TQ-S)[7]
-
Chromatographic Column: ACQUITY UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[4]
3. Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 500 ng/mL).[4]
4. Sample Preparation (Protein Precipitation) The protein precipitation method is a rapid and effective technique for extracting analytes from plasma.[4][5]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[4]
-
Add 20 µL of the IS working solution (e.g., 500 ng/mL Diazepam) to the plasma and vortex briefly.[4]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture vigorously for 2 minutes.[4]
-
Centrifuge the tubes at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean vial for analysis.
-
Inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system.[4]
Caption: Workflow for plasma sample preparation by protein precipitation.
5. UPLC-MS/MS Conditions The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| UPLC System | |
| Column | ACQUITY UPLC C18 (2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |
| Injection Volume | 2 µL[4] |
| Column Temp. | 30 °C[7] |
| Run Time | ~5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure this compound and IS solutions. Example: Analyte Q1 Mass -> Q3 Mass; IS Q1 Mass -> Q3 Mass. |
| Gas Temp. | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for pharmacokinetic studies.[8] Validation assesses linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[9] The table below summarizes typical acceptance criteria and expected performance for a validated UPLC-MS/MS method.
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99[10] | r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; RSD ≤ 20% | 1-5 ng/mL[11][12] |
| Intra- & Inter-Day Precision (RSD%) | ≤ 15% (except LLOQ, ≤ 20%)[13] | < 15% |
| Intra- & Inter-Day Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%)[5][7] | -10% to +10% |
| Extraction Recovery | Consistent and reproducible | 80-110%[5] |
| Matrix Effect | IS-normalized factor within acceptable limits | 85-115%[5][13] |
| Stability (Freeze-Thaw, Short-Term) | % Change within ±15%[14] | < 15% deviation |
The described UPLC-MS/MS method provides a sensitive, specific, and rapid approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential for pharmacokinetic studies in a drug development setting. Proper validation of this method is crucial to ensure the integrity and reliability of the resulting data, providing a solid foundation for preclinical and clinical research.
References
- 1. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 5. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated UPLC-MS/MS method for quantification of seven compounds in rat plasma and tissues: Application to pharmacokinetic and tissue distribution studies in rats after oral administration of extract of Eclipta prostrata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Experimental Assays of (+)-Samidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental assays relevant to the study of (+)-Samidin, a compound isolated from the plant Peucedanum praeruptorum Dunn (also known as Bai Hua Qian Hu). Due to the limited availability of specific experimental data for this compound, the protocols and potential mechanisms described herein are based on studies of extracts and other purified compounds, such as praeruptorin A, from Peucedanum praeruptorum Dunn and related species. These notes are intended to serve as a guide for initiating in vitro investigations into the bioactivity of this compound.
Data Presentation: In Vitro Bioactivity of Compounds from Peucedanum praeruptorum Dunn
The following table summarizes the quantitative data from in vitro studies on extracts and compounds isolated from Peucedanum praeruptorum Dunn. This data can serve as a reference for designing experiments and anticipating the potential effective concentration ranges for this compound.
| Compound/Extract | Assay Type | Cell Line/Tissue | Endpoint | Result |
| Peucedanum praeruptorum Dunn Methanolic Extract (PPME) | Cytotoxicity (MTT) | SGC7901 (Human Gastric Cancer) | Cell Proliferation Inhibition | 51.2% inhibition at 300 µg/mL[1] |
| (±) Praeruptorin A | Cytotoxicity (MTT) | SGC7901 (Human Gastric Cancer) | Cell Proliferation Inhibition | 33.7% inhibition at 100 µM[1] |
| (±) Praeruptorin B | Cytotoxicity (MTT) | SGC7901 (Human Gastric Cancer) | Cell Proliferation Inhibition | Inhibition observed in a dose-dependent manner[1] |
| Ethanol Extract of P. praeruptorum (EPP) | Cytotoxicity (MTT) | H1299, PC9, H1975, PC9/ER (Human NSCLC) | Cell Viability | Dose- and time-dependent decrease[2] |
| Praeruptorin A | Vasorelaxation | Isolated Rat Thoracic Aorta | Relaxation (pEC₅₀) | 4.89 ± 0.16 (in the presence of L-NAME)[3] |
Experimental Protocols
Vasorelaxant Activity Assay in Isolated Rat Thoracic Aorta
This protocol is adapted from studies on praeruptorin A, a major component of Peucedanum praeruptorum Dunn, to assess the vasorelaxant effects of this compound.[3]
Objective: To determine the vasodilatory effect of this compound on isolated arterial rings and investigate the underlying mechanisms (e.g., endothelium-dependent/independent, involvement of NO synthase, guanylyl cyclase, and K+ channels).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Phenylephrine (B352888) (PE) or KCl for pre-contraction
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Acetylcholine (B1216132) (ACh)
-
Nω-nitro-L-arginine methyl ester (L-NAME, a nitric oxide synthase inhibitor)
-
1H-[1][4][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ, a guanylyl cyclase inhibitor)
-
Tetraethylammonium (TEA, a non-selective K+ channel blocker)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the bath solution every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with 60 mM KCl. After washing, contract the rings with 1 µM phenylephrine.
-
At the plateau of the PE-induced contraction, add 10 µM acetylcholine to assess endothelium integrity. A relaxation of >80% indicates intact endothelium, while <10% indicates successful denudation.
-
-
Vasorelaxation Assay:
-
Pre-contract the aortic rings with 1 µM phenylephrine or 60 mM KCl.
-
Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response.
-
-
Mechanism of Action Studies:
-
To investigate the role of the endothelium and nitric oxide, perform the vasorelaxation assay on endothelium-denuded rings or in the presence of L-NAME (100 µM) incubated for 30 minutes prior to PE contraction.
-
To assess the involvement of the NO-cGMP pathway, incubate endothelium-intact rings with ODQ (10 µM) for 20 minutes before adding this compound.
-
To evaluate the role of potassium channels, incubate the rings with TEA (10 mM) for 20 minutes prior to the addition of this compound.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.
-
Calculate the EC₅₀ (concentration causing 50% of the maximal relaxation) from the concentration-response curves.
-
Cytotoxicity Assay using MTT
This protocol is a standard method to assess the effect of a compound on cell viability and proliferation and has been used to evaluate extracts from Peucedanum praeruptorum Dunn.[1][2][4]
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., SGC7901 gastric cancer cells, H1299 non-small-cell lung cancer cells)[1][2]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ (concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed vasorelaxant signaling pathway for this compound.
Caption: Experimental workflow for the vasorelaxation assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Chemopreventive Effects of Peucedanum praeruptorum DUNN and Its Major Constituents on SGC7901 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Root Extract of Peucedanum praeruptorum Dunn Exerts Anticancer Effects in Human Non-Small-Cell Lung Cancer Cells with Different EGFR Mutation Statuses by Suppressing MET Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. innerpath.com.au [innerpath.com.au]
Application Notes and Protocols for (+)-Samidin Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known cellular effects of (+)-Samidin and detailed protocols for its study in cell culture. While the anti-inflammatory properties of this compound have been characterized, further investigation into its effects on cell viability, apoptosis, and cell cycle progression is warranted. This document offers established methodologies to facilitate such research.
Introduction
This compound is a pyranocoumarin (B1669404) compound isolated from plants of the Seseli genus, which have been utilized in traditional medicine for their healing properties.[1] Research has demonstrated that this compound possesses anti-inflammatory effects by modulating key signaling pathways in immune cells.[1] These notes provide protocols for investigating the anti-inflammatory activity of this compound and for exploring its potential cytotoxic, pro-apoptotic, and cell cycle-modulating effects.
Data Presentation
Anti-inflammatory Activity
The primary characterized activity of this compound is its anti-inflammatory effect in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This compound has been shown to significantly inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Note on Data Tables for Cytotoxicity, Apoptosis, and Cell Cycle Analysis:
To date, specific quantitative data for this compound regarding its cytotoxic, apoptotic, and cell cycle effects have not been extensively published. The following tables are exemplary and intended to illustrate how such data would be presented. The values are hypothetical and provided as a template for researchers to populate with their own experimental results.
Table 1: Exemplary Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) [Mean ± SD] |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 91.5 ± 3.8 |
| 25 | 75.3 ± 6.2 |
| 50 | 52.1 ± 4.9 |
| 100 | 28.7 ± 3.1 |
| IC50 (µM) | ~50 |
Table 2: Exemplary Apoptosis Induction by this compound in RAW 264.7 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (50 µM) | 60.3 ± 4.1 | 25.8 ± 3.5 | 13.9 ± 2.9 |
Table 3: Exemplary Cell Cycle Analysis of RAW 264.7 Cells Treated with this compound (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| This compound (50 µM) | 78.9 ± 4.5 | 10.1 ± 1.8 | 11.0 ± 2.1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in LPS-Stimulated Macrophages
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and AP-1 signaling pathways. In LPS-stimulated RAW 264.7 macrophages, this compound has been shown to suppress the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway that leads to the activation of AP-1.[1] Furthermore, it inhibits the nuclear translocation of the p65 subunit of NF-κB and the c-Jun component of AP-1.[1]
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK (p38, JNK) and NF-κB signaling pathways.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the biological activities of this compound in a cell culture model.
References
Application Notes and Protocols for Studying (+)-Samidin Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of (+)-Samidin, a natural angular dihydropyranocoumarin. The protocols outlined below are based on the known anti-inflammatory properties of samidin (B23940) and the common methodologies used for evaluating similar compounds.
Introduction to this compound
This compound is a coumarin (B35378) compound that has demonstrated significant biological activity. In vitro studies have shown that samidin possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] Specifically, it has been shown to suppress the activation of NF-κB and AP-1, key transcription factors that regulate the expression of genes involved in inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This suggests its potential as a therapeutic agent for various inflammatory diseases. To further investigate its efficacy and mechanism of action in a physiological context, in vivo animal studies are essential.
Proposed Animal Models
Given the established anti-inflammatory effects of samidin in vitro, the following animal models are proposed to evaluate its efficacy in vivo. These models are widely used to study inflammation and are relevant to the known molecular targets of samidin.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
This model is ideal for studying the acute systemic inflammatory response and is highly relevant to the in vitro findings on samidin's effect on LPS-stimulated macrophages.
Carrageenan-Induced Paw Edema Model in Rats
This is a classic and well-characterized model of acute local inflammation, suitable for evaluating the anti-inflammatory effects of novel compounds.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured overview of the potential quantitative data that can be generated from the proposed animal models.
Table 1: LPS-Induced Systemic Inflammation in Mice - Key Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Dexamethasone (Positive Control) |
| Dosage (mg/kg) | - | To be determined | To be determined | e.g., 1 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Serum TNF-α (pg/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Serum IL-6 (pg/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Lung MPO Activity (U/g tissue) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Liver NF-κB Activation (Fold Change) | High | Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Carrageenan-Induced Paw Edema in Rats - Key Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Indomethacin (Positive Control) |
| Dosage (mg/kg) | - | To be determined | To be determined | e.g., 10 mg/kg |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Paw Volume Increase at 3h (%) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Paw MPO Activity (U/g tissue) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Paw TNF-α Level (pg/mg protein) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Paw IL-1β Level (pg/mg protein) | High | Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Protocol for LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of this compound on the systemic inflammatory response induced by LPS in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Sterile, pyrogen-free saline
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α and IL-6
-
Myeloperoxidase (MPO) assay kit
-
NF-κB activation assay kit
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide mice into four groups (n=8-10 per group):
-
Group 1: Vehicle Control (receives vehicle and saline)
-
Group 2: LPS Control (receives vehicle and LPS)
-
Group 3: this compound + LPS
-
Group 4: Dexamethasone + LPS (Positive Control)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge. Administer Dexamethasone i.p. 30 minutes before LPS challenge.
-
LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 5 mg/kg, i.p.) dissolved in sterile saline. The control group receives an equivalent volume of sterile saline.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via cardiac puncture. Perfuse the lungs and liver with cold PBS.
-
Biochemical Analysis:
-
Serum Cytokines: Separate serum from the blood and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Lung MPO Activity: Homogenize a portion of the lung tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Liver NF-κB Activation: Isolate nuclear extracts from liver tissue and measure NF-κB p65 activation using a transcription factor assay kit.
-
Protocol for Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of this compound on acute local inflammation in rats.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Lambda-Carrageenan
-
Indomethacin (positive control)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Anesthesia (e.g., light ether)
-
MPO assay kit
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide rats into four groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Carrageenan Control
-
Group 3: this compound + Carrageenan
-
Group 4: Indomethacin + Carrageenan (Positive Control)
-
-
Drug Administration: Administer this compound, vehicle, or Indomethacin orally (p.o.) 1 hour before the carrageenan injection.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of edema is calculated as: [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the rats and excise the paw tissue.
-
Biochemical Analysis:
-
MPO Activity: Homogenize a portion of the paw tissue to measure MPO activity.
-
Cytokine Levels: Homogenize another portion of the paw tissue to measure the levels of TNF-α and IL-1β using ELISA kits.
-
Mandatory Visualizations
Signaling Pathway of Samidin's Anti-inflammatory Action
Caption: Proposed inhibitory mechanism of this compound on NF-κB and AP-1 signaling pathways.
Experimental Workflow for LPS-Induced Systemic Inflammation
Caption: Experimental workflow for the LPS-induced systemic inflammation model in mice.
Experimental Workflow for Carrageenan-Induced Paw Edema
References
Pharmacological Applications of (+)-Samidin Derivatives: An Overview
Despite its identification as a potent vasodilatory agent, detailed pharmacological studies on (+)-Samidin and its derivatives are notably scarce in publicly available scientific literature. While this compound, a natural compound belonging to the coumarin (B35378) family, holds potential for therapeutic applications due to its effects on blood vessels, extensive research into its derivatives and their broader pharmacological applications remains limited.
Efforts to synthesize and evaluate derivatives of this compound for other pharmacological activities, such as anti-cancer, anti-viral, or neuroprotective effects, have not been extensively reported in peer-reviewed journals. Consequently, there is a lack of quantitative data, including IC50 or EC50 values, which are crucial for assessing the potency and efficacy of chemical compounds in various biological assays.
Furthermore, the absence of detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives hinders the ability of researchers to build upon existing knowledge. Without access to established methodologies for cell-based assays, animal models, or specific analytical techniques tailored to these compounds, further investigation into their therapeutic potential is challenging.
Future Directions
The vasodilatory properties of this compound suggest that it could serve as a lead compound for the development of novel cardiovascular drugs. Future research should focus on:
-
Synthesis of Novel Derivatives: A focused effort to synthesize a library of this compound derivatives with modifications to its core structure could unveil compounds with enhanced potency, selectivity, or entirely new pharmacological activities.
-
In-depth Pharmacological Screening: Comprehensive screening of these new derivatives against a wide range of biological targets is necessary to identify potential applications beyond vasodilation. This should include assays for anti-cancer, anti-inflammatory, anti-viral, and neuroprotective activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its active derivatives exert their effects is critical. This would involve detailed studies on their interaction with specific receptors, enzymes, and signaling pathways.
-
Preclinical and Clinical Development: Promising candidates identified through these studies would need to undergo rigorous preclinical testing in animal models to evaluate their safety and efficacy before any potential consideration for human clinical trials.
Application Notes and Protocols for (+)-Samidin in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Samidin is a pyranocoumarin (B1669404) identified as a potent vasodilatory agent, making it a compound of significant interest for cardiovascular disease research.[1] Its therapeutic potential lies in its ability to relax blood vessels, a key mechanism for managing conditions such as hypertension and improving blood flow in ischemic conditions. These application notes provide an overview of the potential mechanisms of action of this compound, drawing parallels with structurally similar pyranocoumarins, and offer detailed protocols for its investigation.
Postulated Mechanism of Action
While specific research on this compound is ongoing, studies on analogous pyranocoumarins, such as (+)-cis-4'-O-acetyl-3'-O-angeloylkhellactone isolated from Peucedanum japonicum, suggest a dual mechanism contributing to its vasorelaxant effects.[2] This involves both endothelium-dependent and -independent pathways.
-
Endothelium-Dependent Vasodilation: This pathway is likely mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade. This compound may stimulate endothelial cells to produce NO, which then diffuses to vascular smooth muscle cells, activates guanylate cyclase, and increases cGMP levels, leading to vasorelaxation.[2][3][4]
-
Endothelium-Independent Vasodilation: This is thought to occur through the blockade of voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells.[2][5] By inhibiting calcium influx, this compound can directly induce relaxation of the vascular smooth muscle, contributing to its vasodilatory effect.[2]
Quantitative Data
Quantitative data for the vasorelaxant and calcium channel blocking activities of pyranocoumarins are crucial for evaluating their potency and selectivity. The following table summarizes key quantitative parameters for a structurally related pyranocoumarin, (+)-cis-4'-O-acetyl-3'-O-angeloylkhellactone, which can serve as a reference for investigating this compound.
| Compound | Assay | Tissue/Cell Line | Agonist | IC50 Value (Concentration) | Reference |
| (+)-cis-4'-O-acetyl-3'-O-angeloylkhellactone | Vasorelaxation Assay | Rat Thoracic Aorta | Phenylephrine | 10⁻⁶ - 10⁻⁴ M | [2] |
| (+)-cis-4'-O-acetyl-3'-O-angeloylkhellactone | Calcium Influx Inhibition Assay | Rat Thoracic Aorta | High Potassium (80 mM) | Concentration-dependent | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's cardiovascular effects.
Protocol 1: Ex Vivo Vasorelaxation Assay Using Isolated Aortic Rings
This protocol details the procedure for assessing the vasorelaxant effects of this compound on isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold K-H solution.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in width.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings in organ baths containing 10 mL of K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, changing the K-H solution every 15 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add 10 µM acetylcholine (B1216132) (ACh) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium. Lack of relaxation confirms successful denudation.
-
Wash the rings with K-H solution and allow them to return to baseline tension.
-
-
Vasorelaxation Assay:
-
Pre-contract the aortic rings with 1 µM phenylephrine.
-
Once a stable plateau is reached, cumulatively add this compound at increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the relaxation response as a percentage of the initial PE-induced contraction.
-
Data Analysis:
-
Construct concentration-response curves and calculate the IC50 value (the concentration of this compound that produces 50% relaxation).
Protocol 2: Investigation of Calcium Channel Blocking Activity
This protocol is designed to determine if this compound's vasorelaxant effect is mediated through the blockade of voltage-operated calcium channels.
Materials:
-
Isolated aortic rings (prepared as in Protocol 1)
-
High potassium (KCl) K-H solution (e.g., 80 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound
Procedure:
-
Preparation and Equilibration:
-
Prepare and mount endothelium-denuded aortic rings as described in Protocol 1.
-
-
KCl-Induced Contraction:
-
Induce contraction by replacing the normal K-H solution with a high KCl (80 mM) solution. This will depolarize the cell membranes and open VOCCs, leading to calcium influx and contraction.
-
-
Inhibition by this compound:
-
Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations.
-
Record the relaxation response.
-
Data Analysis:
-
The ability of this compound to relax KCl-pre-contracted rings suggests an inhibitory effect on calcium influx through VOCCs. Calculate the IC50 value for this effect.
Visualizations
Signaling Pathway of Vasodilation
Caption: Postulated signaling pathways for this compound-induced vasodilation.
Experimental Workflow for Vasorelaxation Assay
Caption: Experimental workflow for the ex vivo vasorelaxation assay.
Conclusion
This compound presents a promising avenue for the development of novel cardiovascular therapies due to its potent vasodilatory properties. The experimental protocols and mechanistic insights provided in these application notes offer a foundational framework for researchers to further explore its therapeutic potential. Future studies should focus on obtaining specific quantitative data for this compound and elucidating its detailed molecular interactions with its targets.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Vasorelaxant effect of the flavonoid galangin on isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Samidin in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Samidin, a pyranocoumarin (B1669404) isolated from Seseli resinosum, has demonstrated significant anti-inflammatory properties. Studies in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have elucidated its mechanism of action, revealing its potential as a therapeutic agent for inflammatory diseases. These application notes provide a summary of the key findings and detailed protocols for investigating the anti-inflammatory effects of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to:
-
Inhibit the production of pro-inflammatory mediators: It significantly reduces the levels of nitric oxide (NO), a key inflammatory molecule.
-
Downregulate the expression of inflammatory enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins (B1171923) respectively, is markedly suppressed.[1]
-
Suppress pro-inflammatory cytokine production: It down-regulates the mRNA expression of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
-
Modulate key signaling pathways: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of numerous pro-inflammatory genes.[1] Furthermore, it shows a significant inhibitory effect on the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Data Presentation
While the primary research article detailing the dose-dependent effects of this compound was not publicly available to extract specific quantitative data, the following tables are templates that can be used to present such data from experimental findings.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control (no LPS) | 0 | Value | - | - |
| LPS (1 µg/mL) | 0 | Value | 0 | - |
| LPS + this compound | e.g., 5 | Value | Value | \multirow{4}{*}{\textit{Calculated Value}} |
| LPS + this compound | e.g., 10 | Value | Value | |
| LPS + this compound | e.g., 25 | Value | Value | |
| LPS + this compound | e.g., 50 | Value | Value |
Data would be presented as mean ± SD from at least three independent experiments.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound Concentration (µM) | Relative iNOS Expression (normalized to β-actin) | Relative COX-2 Expression (normalized to β-actin) |
| Control (no LPS) | 0 | Value | Value |
| LPS (1 µg/mL) | 0 | Value | Value |
| LPS + this compound | e.g., 25 | Value | Value |
| LPS + this compound | e.g., 50 | Value | Value |
Data would be obtained from densitometric analysis of Western blots and presented as mean ± SD.
Table 3: Effect of this compound on TNF-α mRNA Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound Concentration (µM) | Relative TNF-α mRNA Expression (fold change) |
| Control (no LPS) | 0 | Value |
| LPS (1 µg/mL) | 0 | Value |
| LPS + this compound | e.g., 25 | Value |
| LPS + this compound | e.g., 50 | Value |
Data would be obtained from qRT-PCR analysis and presented as mean ± SD.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment of RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for Griess assay, 6-well plate for Western blot and qRT-PCR) at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Include a vehicle control group (cells treated with the solvent at the same final concentration as the highest this compound concentration).
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).
-
Include a control group of cells that are not treated with LPS or this compound.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Western Blot Analysis for iNOS and COX-2
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for TNF-α mRNA
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or a TaqMan probe-based assay with primers specific for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in TNF-α mRNA expression, normalized to the housekeeping gene.
Visualizations
Caption: Experimental Workflow for this compound Anti-inflammatory Assay.
Caption: Inhibition of NF-κB Signaling Pathway by this compound.
Caption: Inhibition of MAPK Signaling Pathway by this compound.
References
Application Notes and Protocols for Developing Drug Delivery Systems for (+)-Samidin
Introduction
(+)-Samidin is an angular pyranocoumarin, a class of compounds that has demonstrated a range of biological activities, including potential anticancer and antimicrobial effects.[1] Like many natural products, this compound is presumed to be hydrophobic, which can limit its bioavailability and therapeutic efficacy. Advanced drug delivery systems, such as liposomes and polymeric nanoparticles, offer a promising approach to overcome these limitations by enhancing solubility, stability, and targeted delivery.[2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of liposomal and nanoparticle-based delivery systems for this compound.
1. Liposomal Drug Delivery System for this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[5][6] For the hydrophobic this compound, it is anticipated that the molecule will be entrapped within the lipid bilayer of the liposomes.
1.1. Protocol: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) followed by size reduction to form large unilamellar vesicles (LUVs).
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC:CHOL can be optimized, but a starting point of 2:1 is recommended.
-
The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
The MLV suspension is then sonicated in a bath sonicator for 5-10 minutes to aid in the formation of smaller vesicles.
-
For a more uniform size distribution, the liposomal suspension is extruded 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[7] This process yields large unilamellar vesicles (LUVs).
-
The unencapsulated this compound is removed by ultracentrifugation or dialysis.
1.2. Characterization of this compound Loaded Liposomes
Table 1: Physicochemical Characterization of this compound Liposomes
| Parameter | Method | Expected Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy | > 80% |
| Drug Loading (%) | UV-Vis Spectroscopy | 1 - 5% |
2. Polymeric Nanoparticle Drug Delivery System for this compound
Polymeric nanoparticles are solid, colloidal particles that can encapsulate or adsorb drugs, offering controlled release and improved stability.[2][8] For a hydrophobic drug like this compound, encapsulation within the polymeric matrix is a common strategy.[9]
2.1. Protocol: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.[8]
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve this compound and PLGA in dichloromethane.
-
This organic phase is then added dropwise to an aqueous solution of PVA while undergoing high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.
-
The resulting emulsion is stirred at room temperature for several hours to allow the organic solvent (DCM) to evaporate.
-
As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles with encapsulated this compound.
-
The nanoparticle suspension is then centrifuged to separate the nanoparticles from the aqueous phase.
-
The pellet is washed multiple times with deionized water to remove any residual PVA and unencapsulated drug.
-
The final nanoparticle formulation is lyophilized for long-term storage.
2.2. Characterization of this compound Loaded Nanoparticles
Table 2: Physicochemical Characterization of this compound PLGA Nanoparticles
| Parameter | Method | Expected Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 - 250 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -35 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy | > 70% |
| Drug Loading (%) | UV-Vis Spectroscopy | 2 - 8% |
3. In Vitro Drug Release Study
An in vitro release study is crucial to understand the release kinetics of this compound from the delivery systems. The dialysis bag method is a commonly used technique.[10]
3.1. Protocol: In Vitro Release of this compound using Dialysis Method
Materials:
-
This compound loaded liposomes or nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4 (with 0.5% Tween 80 to maintain sink conditions for a hydrophobic drug)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
A known amount of the this compound loaded formulation is placed inside a dialysis bag.
-
The dialysis bag is sealed and placed in a beaker containing the release medium (PBS with Tween 80).
-
The beaker is placed in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), aliquots of the release medium are withdrawn.
-
An equal volume of fresh release medium is added back to the beaker to maintain a constant volume.
-
The concentration of this compound in the collected samples is determined using UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
The cumulative percentage of drug released is calculated and plotted against time.
Table 3: Hypothetical In Vitro Release of this compound
| Time (hours) | Cumulative Release from Liposomes (%) | Cumulative Release from Nanoparticles (%) |
| 0 | 0 | 0 |
| 2 | 15.2 ± 1.8 | 10.5 ± 1.5 |
| 8 | 35.8 ± 2.5 | 28.3 ± 2.1 |
| 24 | 60.5 ± 3.1 | 55.7 ± 3.5 |
| 48 | 78.2 ± 2.9 | 75.1 ± 2.8 |
| 72 | 85.6 ± 3.3 | 88.4 ± 3.0 |
4. In Vitro Cell Viability Assay
The cytotoxicity of the free drug and the drug-loaded delivery systems is evaluated using a cell viability assay, such as the MTT assay, on a relevant cancer cell line.[11][12]
4.1. Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Free this compound
-
This compound loaded liposomes and nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]
-
The cells are then treated with various concentrations of free this compound, this compound loaded liposomes, and this compound loaded nanoparticles. Untreated cells serve as a control.
-
After a predetermined incubation period (e.g., 48 hours), the medium is removed, and MTT solution is added to each well.[12]
-
The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Table 4: Hypothetical IC50 Values of this compound Formulations
| Formulation | IC50 (µM) |
| Free this compound | 25.8 ± 2.1 |
| This compound Liposomes | 15.3 ± 1.7 |
| This compound Nanoparticles | 12.9 ± 1.5 |
Visualizations
Caption: Experimental workflow for developing this compound drug delivery systems.
Caption: In vitro drug release mechanism via dialysis.
Caption: Principle of the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Samidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for (+)-Samidin, an angular-type pyranocoumarin. The information is intended to guide researchers in the proper handling, storage, and experimental design involving this compound.
Chemical and Physical Properties of this compound
This compound is a natural product belonging to the class of angular pyranocoumarins. Its structure contains a lactone ring and ester functionalities, which are key determinants of its chemical stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate | PubChem |
| Molecular Formula | C₂₁H₂₂O₇ | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| Appearance | Solid (visual inspection) | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO, methanol (B129727), ethanol. Limited solubility in water. | General Chemical Principles |
Stability Profile and Degradation Pathways
While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from its chemical structure and data on related coumarin (B35378) compounds. The presence of ester linkages and a lactone ring makes this compound susceptible to hydrolysis, particularly under basic conditions.
Potential Degradation Pathways:
-
Hydrolysis: The ester groups on the pyran ring are prone to hydrolysis, especially in alkaline or strongly acidic conditions, leading to the formation of the corresponding carboxylic acids and alcohols. The lactone ring of the coumarin core can also undergo hydrolysis under strong basic conditions.
-
Oxidation: The coumarin ring system can be susceptible to oxidative degradation, potentially leading to ring-opening products.
-
Photodegradation: Coumarins are known to be light-sensitive. Prolonged exposure to UV or high-intensity visible light may lead to photodegradation, although specific quantum yields for this compound are not reported.
General Stability Observations for Angular Pyranocoumarins:
-
One study on novel angular 4,5-pyranocoumarin fluorescent probes indicated stability over a broad pH range (pH 1-12 for one compound and pH 6-10 for another), although some hydrolysis of an ester group was observed at pH > 8.[1][2]
Recommended Storage and Handling Conditions
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. | Low temperatures minimize the rate of potential degradation reactions. |
| Light | Store in a light-resistant container (e.g., amber vial). Protect from direct sunlight and strong artificial light. | To prevent potential photodegradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize contact with moisture and oxygen, which can promote hydrolysis and oxidation. |
| pH (in solution) | Prepare solutions in anhydrous solvents. If aqueous buffers are necessary, use a slightly acidic to neutral pH (pH 4-7) and prepare fresh solutions for each experiment. Avoid basic conditions. | To minimize the risk of hydrolysis of the ester and lactone functionalities. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area. | General laboratory safety practice. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation pathways. This is a critical step in the development of stability-indicating analytical methods.[3][4]
Objective: To investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an appropriate amount of NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a defined period, taking samples at various time points (e.g., 1, 2, 4, 8 hours) due to expected faster degradation.
-
Neutralize the solution with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial and place it in an oven at 60°C for 24 hours.
-
Also, expose a solution of this compound (in a suitable solvent like methanol) to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a suitable stability-indicating HPLC method (see Protocol 4.2).
-
Aim for a degradation of 5-20% of the active pharmaceutical ingredient.[3]
-
Protocol for Quantitative Analysis of this compound by HPLC
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.
Materials and Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Methanol (HPLC grade)
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A starting gradient could be:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of this compound using a PDA detector (likely in the UV range of 250-350 nm based on the coumarin structure).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration within the linear range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve. Calculate the percentage of degradation.
Signaling Pathway Interactions
This compound has been reported to possess anti-inflammatory properties through the suppression of the NF-κB and AP-1 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Coumarins, including potentially this compound, can inhibit this pathway at various points, such as by preventing the degradation of IκB or inhibiting the DNA binding of NF-κB.[5][6][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the AP-1 Signaling Pathway
Activator protein-1 (AP-1) is another transcription factor involved in inflammation and cellular proliferation. It is typically a dimer of proteins from the Jun and Fos families. The activity of AP-1 is regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade (including JNK, ERK, and p38). Coumarins can interfere with the MAPK pathway, thereby preventing the activation of AP-1 and the subsequent transcription of its target genes.[8][9][10]
Caption: Inhibition of the AP-1 signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sgs.com [sgs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Activator Protein 1 Activity and Neoplastic Transformation by Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. What are AP-1 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Samidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (+)-Samidin. The information is tailored for researchers, scientists, and professionals in drug development, offering practical solutions to improve yield and purity.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses common challenges that may arise during the synthesis of this compound, focusing on key reaction steps such as palladium-catalyzed cyclization and purification.
Issue 1: Low or No Yield of the Desired this compound
Q1: My palladium-catalyzed cyclization reaction to form the pyranocoumarin (B1669404) core is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the palladium-catalyzed cyclization step are a common issue and can stem from several factors. Here are the most frequent culprits and actionable troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium source and the ligand is critical. Not all catalyst systems are equally effective.
-
Troubleshooting: Screen a variety of palladium catalysts and ligands. For similar transformations, combinations like Pd(OAc)₂ with a phosphine (B1218219) ligand such as PPh₃ or a more specialized ligand like (R)-DM-SEGPHOS have been used.[1] The optimal choice will depend on the specific substrate.
-
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.
-
Troubleshooting: Experiment with a range of temperatures. While some palladium-catalyzed cyclizations proceed at room temperature, others may require heating to 60°C or higher to achieve a reasonable rate and yield.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature.
-
-
Solvent Selection: The polarity and coordinating ability of the solvent can impact the solubility of reactants and the stability of the catalytic species.
-
Troubleshooting: Test a variety of solvents. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and 1,2-dichlorobenzene (B45396) are common choices for such reactions.[3] The ideal solvent will ensure all components remain in solution and do not negatively interact with the catalyst.
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times might result in product decomposition or the formation of byproducts.
-
Troubleshooting: Monitor the reaction by TLC to determine the point of maximum product formation and avoid unnecessary heating that could degrade the desired compound.
-
Issue 2: Formation of Significant Side Products
Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of numerous side products. How can I improve the selectivity of the reaction?
A2: The formation of side products is often linked to the reaction conditions and the stability of the intermediates.
-
Control of Reaction Sequence: In multi-step syntheses, ensuring the complete conversion of one intermediate before proceeding to the next step is crucial.
-
Temperature and Time Optimization: As mentioned previously, excessively high temperatures or long reaction times can promote undesired side reactions. Careful optimization is key.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the desired reaction pathway.
-
Troubleshooting: Ensure all reactants and solvents are of high purity. Recrystallize or chromatograph starting materials if necessary.
-
Issue 3: Difficulty in Purifying this compound
Q3: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?
A3: The purification of angular pyranocoumarins like this compound can be challenging due to the potential for isomeric impurities.
-
Column Chromatography: This is the most common method for purifying compounds of this class.
-
Troubleshooting:
-
Stationary Phase: Silica (B1680970) gel is a standard choice.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective.[4][5] The optimal ratio will need to be determined empirically, starting with a low polarity and gradually increasing it.
-
-
-
High-Performance Liquid Chromatography (HPLC): For separating enantiomers or closely related diastereomers, chiral HPLC is often necessary.
-
Troubleshooting:
-
Chiral Column: An AD-RH chiral column has been successfully used for the enantiomeric separation of similar angular-type pyranocoumarins.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reverse-phase chiral HPLC.[3]
-
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
-
Troubleshooting: Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. A mixture of ethyl acetate and hexane is a good starting point.[4][5]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction conditions on the yield of related pyranocoumarin syntheses, providing a starting point for the optimization of this compound synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(CH₃CN)Cl₂ / (R)-DM-SEGPHOS | Varies | [1] |
| Temperature | Room Temp | 60 °C | 100 °C | Varies | [1][6] |
| Solvent | DCM | THF | 1,2-Dichlorobenzene | Varies | [3] |
| Reaction Time | 12 h | 24 h | 66 h | Varies | [1][3] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate starting materials, palladium catalyst (e.g., 5-10 mol% Pd(OAc)₂), and ligand (e.g., 10-20 mol% PPh₃).
-
Add the anhydrous solvent (e.g., THF or DCM) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
General Procedure for Purification by Column Chromatography:
-
Prepare a silica gel column in the desired eluent system (e.g., 9:1 hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed material onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Samidin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Samidin, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound has been reported to be soluble in a variety of organic solvents, including:[3]
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
Q3: How can I prepare a stock solution of this compound?
A3: For experimental purposes, it is common to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. Care must be taken to ensure that the final concentration of the organic solvent is low enough to not affect the experimental results and that the diluted this compound does not precipitate out of solution.
Troubleshooting Guide: Addressing Solubility Issues
Issue: this compound is precipitating out of my aqueous solution.
Possible Cause 1: Low Aqueous Solubility this compound is inherently poorly soluble in water. Direct dissolution in aqueous buffers is often challenging.
Solution 1: Utilize a Co-solvent Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO.[3] Then, dilute the stock solution into your aqueous buffer to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.1% to 1%, depending on the assay) to avoid solvent effects on your experiment.
Possible Cause 2: Concentration Exceeds Solubility Limit The final concentration of this compound in your aqueous solution may be above its solubility limit, even with the use of a co-solvent.
Solution 2: Optimization and Formulation Strategies
-
Sonication: After diluting the stock solution, sonicate the final solution to aid in dispersion and dissolution.
-
Heating: Gently warming the solution can increase the solubility of coumarins.[2] However, be cautious of the temperature stability of this compound and other components in your experiment.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Poloxamer 188, can help to increase the solubility of lipophilic compounds.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Experiment with slightly adjusting the pH of your buffer, if your experimental design allows, to see if it improves solubility.
Quantitative Data Summary
While a formal aqueous solubility value is not available, the following table provides guidance on preparing stock solutions of this compound in an organic solvent like DMSO, based on common laboratory practices.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration (mM) | Mass of this compound (MW: 386.4 g/mol ) for 1 mL | Volume of DMSO to Add |
| 1 | 0.3864 mg | 1 mL |
| 10 | 3.864 mg | 1 mL |
| 50 | 19.32 mg | 1 mL |
| 100 | 38.64 mg | 1 mL |
Note: This table is a practical guide for preparing stock solutions. The actual solubility limit in DMSO at room temperature may be higher. Always ensure the compound is fully dissolved before use.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes
-
Pipettes
Methodology:
-
Weigh out 3.864 mg of this compound using an analytical balance and place it into a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the solid has dissolved. If necessary, gently warm the solution or sonicate for a short period.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium)
-
Vortex mixer
Methodology:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of your pre-warmed aqueous buffer.
-
Immediately vortex the solution to ensure rapid and uniform dispersion, which helps to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore other solubilization techniques mentioned in the troubleshooting guide.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways.[3][4] Below is a diagram illustrating the general mechanism of these pathways and the inhibitory action of this compound.
Figure 1. Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. Samidin | C21H22O7 | CID 442150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Are coumarins water-soluble? | AAT Bioquest [aatbio.com]
- 3. Samidin | CAS:477-33-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (+)-Samidin Degradation in Experiments
For researchers, scientists, and drug development professionals working with (+)-Samidin, maintaining its stability is critical for obtaining accurate and reproducible experimental results. As an angular pyranocoumarin (B1669404) with ester functionalities, this compound is susceptible to degradation under common experimental conditions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, their probable causes, and actionable solutions.
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: this compound may have degraded due to improper storage or handling, leading to a lower effective concentration. | 1. Verify Storage Conditions: Ensure this compound is stored in a cool, dark, and dry place. For long-term storage, desiccate at -20°C or below. 2. Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment. 3. Purity Check: If possible, verify the purity of your stock solution using HPLC. |
| Visible changes in the this compound solution (e.g., color change, precipitation) | Significant Degradation: The compound has likely undergone significant chemical change. | 1. Discard the Solution: Do not use a solution that shows any visible signs of degradation.[1] 2. Review Handling Procedures: Assess your experimental workflow for potential exposure to light, extreme pH, or high temperatures. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of Degradation Products: this compound is degrading into one or more new chemical entities. | 1. Characterize Degradants: Use analytical techniques such as LC-MS and NMR to identify the structure of the degradation products.[2] 2. Optimize Conditions: Based on the identified degradants, adjust your experimental conditions (e.g., pH, temperature, light exposure) to minimize their formation. |
| High variability between experimental replicates | Inconsistent Degradation: The extent of this compound degradation may be varying between replicates due to inconsistent handling. | 1. Standardize Protocols: Ensure all experimental steps, including solution preparation and incubation times, are performed consistently. 2. Control Environmental Factors: Minimize exposure to ambient light and temperature fluctuations for all replicates. Use amber vials or wrap containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
A1: Based on its angular pyranocoumarin structure, which includes two ester groups and a lactone ring, the main stability concerns for this compound are:
-
Hydrolysis: The ester linkages and the lactone ring are susceptible to hydrolysis, a reaction that is significantly accelerated in alkaline (high pH) conditions and to a lesser extent in acidic conditions.[1][3]
-
Photodegradation: Coumarin (B35378) derivatives can be sensitive to light, particularly UV radiation, which can lead to the formation of degradation products.[4]
-
Thermal Degradation: Elevated temperatures can increase the rate of both hydrolysis and other degradation pathways.[5]
Q2: What is the optimal pH range for working with this compound?
A2: While specific data for this compound is limited, studies on other angular pyranocoumarins suggest that the compound is most stable in a slightly acidic to neutral pH range, approximately between pH 4 and 6.[1] Alkaline conditions (pH > 7) should be avoided to prevent rapid hydrolysis of the ester and lactone functionalities.
Q3: How should I store my this compound, both in solid form and in solution?
A3:
-
Solid Form: Store solid this compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, it is recommended to desiccate at -20°C or below.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent such as DMSO or ethanol.[6] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and should be prepared fresh immediately before use. If a buffer is required, use one within the optimal pH range of 4-6.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation products of this compound result from the hydrolysis of its ester groups and the lactone ring. This would lead to the formation of the corresponding carboxylic acids and alcohols. The primary degradation pathways are illustrated in the diagram below.
Q5: What analytical methods are suitable for monitoring this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly effective method for monitoring the degradation of this compound.[2] This technique allows for the separation and quantification of the parent compound and its degradation products. Thin-Layer Chromatography (TLC) can also be used as a simpler, qualitative method to quickly assess the presence of impurities.[2]
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound in the public domain, the following table is based on general knowledge of coumarin and pyranocoumarin stability. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Parameter | Expected Stability Trend | General Recommendations |
| pH | 3-5 | High Stability | Optimal for aqueous solutions. |
| 6-7 | Moderate Stability | Generally acceptable for short-term experiments. | |
| > 7 | Low Stability (Rapid Degradation) | Avoid alkaline conditions. | |
| Temperature | -20°C to 4°C | High Stability (in appropriate solvent) | Recommended for storage of stock solutions. |
| Ambient (20-25°C) | Moderate to Low Stability | Minimize exposure time. Prepare fresh solutions. | |
| > 30°C | Low Stability | Avoid elevated temperatures. | |
| Light | Dark | High Stability | Store and handle in the dark. |
| Ambient Light | Moderate Stability | Use amber vials or foil wrapping. | |
| UV Light | Low Stability (Rapid Degradation) | Avoid direct exposure to UV light sources. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with minimized initial degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or clear vials with aluminum foil
-
Vortex mixer
-
Calibrated balance
Methodology:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a dimly lit environment, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials or clear vials wrapped in aluminum foil.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled conditions to understand its degradation pathways and identify degradation products.[7][8][9]
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile (B52724) or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber or a UV lamp
Methodology:
-
Acidic Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature, taking aliquots at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to expected rapid degradation.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a 3% H₂O₂ solution.
-
Incubate at room temperature for defined time points, protected from light.
-
Analyze aliquots directly by HPLC.
-
-
Thermal Degradation:
-
Place a vial of the this compound stock solution in an incubator or oven at an elevated temperature (e.g., 80°C).
-
Take aliquots at various time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in a clear vial to a controlled light source (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same conditions.
-
Analyze aliquots from both the exposed and control samples at various time points by HPLC.
-
Data Analysis: For each condition, monitor the decrease in the peak area of the parent this compound and the appearance and increase in the peak areas of any new peaks (degradation products). This will help establish the degradation profile and the stability-indicating capability of the analytical method.
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Recommended workflow for experiments with this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. researchgate.net [researchgate.net]
- 4. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing (+)-Samidin Dosage for In Vivo Studies
Welcome to the technical support center for optimizing (+)-Samidin dosage in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing safe and efficacious dosing regimens for this novel compound. The following information is based on established principles of preclinical drug development and aims to address common challenges encountered during in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in an animal study?
A: Determining a safe and effective starting dose is a critical first step. Since specific in vivo data for this compound is limited, the approach should be systematic and cautious:
-
Literature Review: Search for published studies on compounds with similar chemical structures or mechanisms of action to gather any existing dosing information in relevant animal models.[1]
-
In Vitro Data: Utilize in vitro efficacy data (e.g., IC50 or EC50 values) as a preliminary guide. Note that direct conversion to an in vivo dose is not straightforward and requires further validation.[1]
-
Dose-Range Finding Studies: A dose-range finding study is essential in the absence of prior data. This involves administering escalating doses of this compound to different groups of animals to identify the maximum tolerated dose (MTD).[1]
-
Allometric Scaling: If you have dosing data from another animal species, allometric scaling, which considers the body surface area (BSA) differences between species, can be used to estimate an equivalent dose.[1][2]
Q2: How do I convert a dose from one animal species to another or to a Human Equivalent Dose (HED)?
A: Dose conversion between species is most reliably performed using Body Surface Area (BSA) normalization. This method is more accurate than simple weight-based conversions because many physiological parameters scale more proportionally to BSA.[2] The Human Equivalent Dose (HED) can be calculated from an animal's No Observed Adverse Effect Level (NOAEL) using conversion factors provided by regulatory agencies like the FDA.[2][3]
Q3: What are the key factors to consider when selecting an administration route for this compound?
A: The choice of administration route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound.[4][5] Key considerations include:
-
Drug Properties: Physicochemical characteristics of this compound, such as its solubility, molecular size, and lipophilicity, will influence its absorption from different sites.[4]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes may offer a more sustained release.[4][6]
-
Target Site: The route should facilitate the delivery of this compound to the intended site of action.[7]
-
Animal Welfare: The chosen method should minimize stress and discomfort to the animal.[4]
-
Formulation: The vehicle and formulation of this compound must be compatible with the selected administration route.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or signs of distress in animals after oral gavage. | - Incorrect gavage technique leading to esophageal or tracheal injury.- The compound formulation may be causing toxicity (e.g., vehicle toxicity).[1] | - Ensure proper training on oral gavage techniques.[4]- Conduct a vehicle toxicity study.- Review in vitro cytotoxicity data to inform a safer starting dose.[1] |
| High variability in experimental results. | - Inconsistent administration technique.- Poor bioavailability due to low solubility or high first-pass metabolism.[1] | - Standardize animal handling and dosing procedures.- Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[1]- If exposure is low, consider reformulating this compound to improve solubility or changing the route of administration (e.g., from oral to intravenous).[1] |
| No observable effect at the highest administered dose. | - The compound may have low efficacy.- The dose range was too low.- Poor bioavailability.[1] | - Re-evaluate the in vitro efficacy of the compound.- Conduct a dose-escalation study with a wider and higher dose range.- Perform a pharmacokinetic (PK) study to confirm systemic exposure.[1] |
| Leakage of the compound from the injection site. | - Incorrect injection technique.- Injection volume is too large for the site. | - Ensure the needle is fully inserted into the correct anatomical location.- Reduce the injection volume or split the dose into multiple injection sites. |
Experimental Protocols
Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity over a short period.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[1]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Signs include changes in behavior, posture, fur, and activity.
-
Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[1]
-
-
Data Collection: Record all clinical signs, body weights, and any instances of morbidity or mortality.
Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound.
Methodology:
-
Animal Model: Use a single rodent species (e.g., rats), with one animal per step.
-
Dosing: Administer a single dose of this compound to one animal. The initial dose is typically selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animal for 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when a stopping criterion is met (e.g., three reversals in outcome). The LD50 is then estimated from the pattern of outcomes.
Data Presentation
Table 1: Template for Dose-Range Finding Study Data
| Dose Group (mg/kg) | Number of Animals (M/F) | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Vehicle Control | 5/5 | None | +5% | 0/10 |
| 10 | 5/5 | |||
| 30 | 5/5 | |||
| 100 | 5/5 | |||
| 300 | 5/5 |
Table 2: Allometric Scaling Conversion Factors
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.5 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
To convert an animal dose (mg/kg) to a Human Equivalent Dose (HED) (mg/kg), multiply the animal dose by the animal's Km factor and divide by the human Km factor.[2]
Visualizations
Signaling Pathway
Based on in vitro studies of samidin (B23940), a potential anti-inflammatory mechanism involves the suppression of NF-κB and AP-1 signaling pathways.[8] The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
Experimental Workflow
The following diagram outlines a logical workflow for establishing an in vivo dosage for this compound.
Caption: Experimental workflow for in vivo dosage optimization.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues during in vivo studies.
Caption: Troubleshooting logical relationships for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Samidin HPLC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC-MS analysis of (+)-Samidin. The content is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC-MS parameters for analyzing coumarin (B35378) derivatives like this compound?
A1: While the optimal parameters should be determined empirically for your specific instrument and sample matrix, a good starting point for method development can be derived from established methods for similar coumarin compounds.[1][2][3]
Table 1: Typical Starting Parameters for this compound HPLC-MS Analysis
| Parameter | Typical Setting | Notes |
| HPLC Column | C18 Reverse-Phase (e.g., 2.7-5 µm, 4.6 x 150 mm) | A C18 column is a common choice for separating moderately polar compounds like coumarins.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Formate | Acidic modifiers help with protonation for positive mode ESI and can improve peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides better resolution than methanol.[4] |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes | A gradient elution is typically required to separate this compound from other matrix components.[2][3] |
| Flow Rate | 0.3 - 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Column Temp. | 25-40 °C | Maintaining a stable column temperature improves retention time reproducibility.[5] |
| Injection Vol. | 1 - 10 µL | Keep injection volume low to prevent peak distortion. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Coumarins generally ionize well in positive mode. |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | MRM mode offers higher selectivity and sensitivity for quantitative analysis.[1] |
Q2: My this compound sample is degrading. What are the common causes and how can I prevent it?
A2: Coumarin-like structures can be susceptible to degradation under certain conditions. Forced degradation studies on similar compounds show susceptibility to acidic, alkaline, oxidative, and photolytic stress.[6][7][8]
Table 2: this compound Stability and Degradation
| Stress Condition | Potential for Degradation | Prevention/Mitigation Strategies |
| Acidic/Alkaline Hydrolysis | High | Avoid extreme pH in sample preparation and mobile phases. Prepare solutions fresh.[8] |
| Oxidation | High | Degas solvents and use antioxidants if necessary. Avoid exposure to peroxides.[9] |
| Thermal Stress | Moderate | Store samples at low temperatures (e.g., 4 °C or -20 °C) and use a temperature-controlled autosampler.[8] |
| Photolytic Stress | High | Protect samples from light by using amber vials and minimizing exposure.[7] |
Guide 1: Troubleshooting Chromatographic Issues
This guide addresses problems related to the separation of this compound on the HPLC system.
Q3: The peak for this compound is showing significant tailing. What is the cause?
A3: Peak tailing for coumarin derivatives is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[10] Other causes include column overload, extra-column volume, and using an injection solvent stronger than the mobile phase.[11]
Experimental Protocol: Diagnosing and Fixing Peak Tailing
-
Reduce Sample Load: Prepare a 1:10 dilution of your sample and inject it. If peak shape improves, you are likely overloading the column.[10] Determine the optimal concentration that gives a good signal without tailing.[11]
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[10] Dissolving the sample directly in the starting mobile phase is the best practice.
-
Optimize Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This can suppress the ionization of silanol groups on the column, reducing secondary interactions and improving peak shape.[12]
-
Inspect System for Voids/Blockages: If all peaks are tailing, check for a void at the head of the column or a partially blocked frit.[10][11] Disconnect the column and inspect the inlet. A sudden pressure increase can also indicate a blockage.[10]
Q4: My retention times for this compound are shifting between injections. Why?
A4: Retention time variability can be caused by several factors, including an unstable pump, changes in mobile phase composition, or a column that is not properly equilibrated.
Troubleshooting Workflow for Retention Time Instability
References
- 1. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method using liquid chromatography-tandem mass spectrometry for the therapeutic drug monitoring of seven cardiovascular drugs in clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion [mdpi.com]
- 8. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Common pitfalls in (+)-Samidin extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the extraction of (+)-Samidin from plant material, primarily from the roots of Peucedanum praeruptorum Dunn.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inadequate Grinding of Plant Material: Incomplete cell wall disruption limits solvent access to the target compound. | Ensure the plant material is ground to a fine, consistent powder. For dried roots, cryogenic grinding using liquid nitrogen can improve efficacy. |
| Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for solubilizing this compound. | This compound is a pyranocoumarin, a class of compounds with moderate polarity. Solvents like ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), or acetone, often in aqueous mixtures (e.g., 80% ethanol), are generally effective.[1] Avoid highly polar solvents like water or nonpolar solvents like hexane (B92381) for the primary extraction. | |
| Suboptimal Extraction Parameters: Factors such as solvent-to-solid ratio, temperature, and extraction time can significantly impact yield. | - Solvent-to-Solid Ratio: A common starting point is a 10:1 to 20:1 (v/w) solvent-to-solid ratio.[1] - Temperature: Elevated temperatures can enhance extraction efficiency, but excessive heat may lead to degradation. A temperature of around 60°C is often a good compromise.[1] - Time: Maceration should be conducted for an adequate duration, for instance, 6 hours, and may be repeated multiple times with fresh solvent to maximize yield.[1] | |
| Degradation of this compound: As a coumarin (B35378) derivative, this compound can be susceptible to degradation under certain conditions. | Avoid prolonged exposure to high temperatures, strong light, and extreme pH levels.[2] Store extracts in the dark at low temperatures (-20°C) to minimize degradation.[1] | |
| Co-extraction of Impurities | Presence of Pigments and Fats: Chlorophylls, carotenoids, and lipids are often co-extracted, complicating purification. | A defatting step using a nonpolar solvent like hexane prior to the main extraction can remove many of these impurities.[1] |
| Extraction of Polar Compounds: Water-soluble compounds like sugars and some organic acids may be co-extracted, especially with aqueous solvent mixtures. | Subsequent liquid-liquid partitioning of the crude extract between an organic solvent (e.g., ethyl acetate) and water can help separate this compound from highly polar impurities. | |
| Presence of Other Coumarins: Peucedanum praeruptorum contains numerous other coumarins with similar polarities to this compound.[3][4][5] | Purification using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient is typically necessary to isolate this compound from other related compounds. | |
| Formation of Emulsions during Liquid-Liquid Partitioning | Presence of Surfactant-like Molecules: High concentrations of certain compounds in the crude extract can lead to the formation of stable emulsions. | - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - Centrifugation can help to break the emulsion. |
| Difficulty in Purification | Similar Polarity of Co-extractants: The presence of numerous compounds with similar chromatographic behavior makes separation challenging. | - Utilize different chromatographic techniques, such as preparative HPLC, for final purification. - Employ different stationary phases (e.g., C18 for reversed-phase chromatography) to achieve better separation. |
| Isomeric Forms: this compound has stereoisomers, and separation of enantiomers may be required depending on the research goal. | Chiral HPLC can be used for the enantioseparation of pyranocoumarins.[6] | |
| Inaccurate Quantification | Matrix Effects: Co-eluting compounds in the extract can interfere with the analytical signal of this compound in techniques like HPLC. | Proper sample clean-up and the use of a validated HPLC method with a suitable internal standard are crucial for accurate quantification.[7] |
| Lack of a Commercial Standard: Difficulty in obtaining a pure standard of this compound can hinder accurate quantification. | Isolation and purification of a small amount of this compound to be used as a reference standard, with its identity confirmed by spectroscopic methods (NMR, MS), may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While there is no single "best" solvent, moderately polar solvents are generally most effective. A mixture of ethanol or methanol with water (e.g., 80% ethanol) is a good starting point as it can efficiently penetrate the plant matrix and solubilize pyranocoumarins like this compound.[1] Ethyl acetate is also a suitable solvent, particularly for subsequent liquid-liquid partitioning steps.
Q2: How can I prevent the degradation of this compound during extraction?
A2: To minimize degradation, avoid exposing your sample to harsh conditions. This includes high temperatures (prolonged heating above 60°C), direct sunlight or UV light, and strong acids or bases.[1][2] It is also advisable to work relatively quickly and store your extracts at low temperatures (e.g., -20°C) in the dark.[1]
Q3: My crude extract is a dark, sticky residue. How can I clean it up?
A3: A dark and sticky extract often indicates the presence of pigments, lipids, and sugars. A preliminary defatting step with a nonpolar solvent like hexane before the main extraction can be very effective.[1] After obtaining the crude extract, you can perform liquid-liquid partitioning between a solvent like ethyl acetate and water to remove highly polar impurities. Further purification by column chromatography is almost always necessary.
Q4: I am having trouble separating this compound from other compounds that have a very similar Rf value on TLC. What should I do?
A4: This is a common challenge due to the presence of numerous other structurally related coumarins in Peucedanum praeruptorum.[3][4][5] If silica gel column chromatography is not providing adequate separation, consider using a different stationary phase, such as reversed-phase C18 silica. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution and is often used for the final purification of natural products.
Q5: How can I confirm the identity and purity of my isolated this compound?
A5: The identity of the isolated compound should be confirmed using a combination of spectroscopic techniques. This typically includes Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to elucidate the chemical structure. The purity can be assessed by analytical HPLC, where a single, sharp peak is indicative of high purity.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for this compound extraction. Please note that actual yields can vary significantly depending on the quality of the plant material and the precise extraction conditions used.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Solvent | 80% Methanol or 80% Ethanol | Good compromise for extracting a range of pyranocoumarins. | [1] |
| Ethyl Acetate | Good for selective extraction and partitioning. | ||
| Temperature | 60°C | Generally improves extraction efficiency without significant degradation. | [1] |
| > 90°C | May lead to thermal degradation of furanocoumarins and pyranocoumarins. | [8] | |
| Extraction Time | 6 hours (maceration), repeated 4 times | Can achieve around 90% yield of target compounds. | [1] |
| Solvent-to-Solid Ratio | 13:1 (v/w) | An optimized ratio for efficient extraction. | [1] |
| Pre-treatment | Defatting with hexane | Removes nonpolar impurities, improving the purity of the crude extract. | [1] |
Experimental Protocols
General Protocol for this compound Extraction and Isolation
This protocol provides a general methodology for the extraction and isolation of this compound from the dried roots of Peucedanum praeruptorum.
1. Plant Material Preparation:
-
Grind the dried roots of Peucedanum praeruptorum into a fine powder (e.g., 40-60 mesh).
-
For enhanced grinding, cryogenic grinding using liquid nitrogen can be employed.
2. Defatting (Optional but Recommended):
-
Macerate the plant powder with n-hexane (1:5 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and discard the hexane extract.
-
Repeat this step twice to ensure complete removal of lipids and other nonpolar compounds.
-
Air-dry the defatted plant material.
3. Extraction:
-
Macerate the defatted plant powder with 80% ethanol (1:10 w/v) at 60°C for 6 hours with continuous stirring.[1]
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue three more times with fresh solvent.
-
Combine all the ethanolic extracts.
4. Solvent Removal:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
5. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, for example, ethyl acetate and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.
-
Separate the layers using a separatory funnel and collect the ethyl acetate fraction.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the enriched extract.
6. Chromatographic Purification:
-
Subject the ethyl acetate extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and UV detection (254 nm and 365 nm).
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
Further purification of the combined fractions may be necessary using preparative HPLC on a C18 column to obtain pure this compound.
7. Structure Elucidation and Quantification:
-
Confirm the identity of the purified compound as this compound using MS and NMR spectroscopy.
-
Quantify the amount of this compound in the extracts using a validated analytical HPLC-UV method.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. scispace.com [scispace.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 4. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. scienggj.org [scienggj.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Experimental Guidance for Flavonoids and Bioactive Plant Compounds
Frequently Asked Questions (FAQs)
Q1: My purified flavonoid compound shows inconsistent bioactivity in different experimental batches. What could be the cause?
A1: Variability in bioactivity across batches can stem from several factors:
-
Purity: Incomplete purification can leave residual solvents or contaminants that may interfere with the assay. Ensure consistent purity between batches using techniques like HPLC.
-
Stability: Flavonoids can be sensitive to light, temperature, and pH. Improper storage can lead to degradation. Store compounds protected from light at an appropriate temperature (e.g., -20°C or -80°C) and use freshly prepared solutions for experiments.
-
Solubility: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the vehicle solvent before diluting it into the assay medium. Sonication or gentle warming may aid dissolution, but be cautious of potential degradation.
Q2: I am observing high background noise or off-target effects in my cell-based assays. How can I troubleshoot this?
A2: High background noise can be due to:
-
Compound Cytotoxicity: At high concentrations, many compounds exhibit non-specific cytotoxicity. Determine the maximum non-toxic concentration of your compound using a cell viability assay (e.g., MTT, CellTiter-Glo) before proceeding with functional assays.
-
Vehicle Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects. Ensure the final concentration of the vehicle is consistent across all experimental and control groups and is at a non-toxic level (typically <0.5%).
-
Assay Interference: Some flavonoids can interfere with assay components, such as fluorescent or colorimetric reagents. Run appropriate controls, including the compound with the assay components in the absence of cells or the target enzyme, to check for interference.
Q3: How do I choose the appropriate concentration range for my experiments?
A3: Selecting the right concentration range is crucial for obtaining meaningful data.
-
Literature Review: Start by reviewing published studies on compounds with similar structures or biological targets to get a preliminary idea of the expected effective concentration range.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the IC50 or EC50 of your compound. This will help you identify the optimal concentration range for subsequent experiments.
-
Cellular Uptake: Consider the ability of your compound to cross cell membranes. Compounds with poor cell permeability may require higher concentrations in cell-based assays compared to cell-free biochemical assays.
Troubleshooting Guides
Problem: Low Yield During Synthesis or Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor reaction progress using TLC or LC-MS. Consider extending the reaction time, increasing the temperature, or adding more reagents. |
| Degradation of product | Use milder reaction conditions. Protect the reaction from light and air if the compound is sensitive. |
| Poor recovery from extraction | Optimize the extraction solvent system. Perform multiple extractions to ensure complete recovery. |
| Loss during chromatography | Check for irreversible binding to the column matrix. Use a different stationary phase or mobile phase. Ensure proper column packing and loading. |
Problem: Inconsistent Results in Bioassays
| Potential Cause | Troubleshooting Steps |
| Pipetting errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Cell culture variability | Use cells within a consistent passage number range. Ensure cells are healthy and in the exponential growth phase. Monitor for mycoplasma contamination. |
| Reagent instability | Prepare fresh reagents and solutions. Store reagents at the recommended temperature and protect them from light. |
| Incubation time variability | Use a calibrated timer and ensure consistent incubation times for all samples. |
Quantitative Data Summary
The following tables summarize the biological activities of various flavones and hesperidin-related compounds, which can serve as a reference for expected potency.
Table 1: Antioxidant Activity of Hesperidin-Related Compounds [1]
| Compound | DPPH Radical Scavenging IC50 (µM) | β-carotene Bleaching Inhibition IC50 (µM) |
| Hesperetin Laurate (HTL) | - | 105.26 ± 2.01 |
| Hesperetin (HT) | - | 109.71 ± 3.74 |
| Hesperidin (HD) | - | 260.75 ± 2.55 |
| Hesperidin Glucoside (HDG) | - | 267.00 ± 2.69 |
Table 2: Biological Activities of Various Flavones [2]
| Compound ID | Anti-α-amylase IC50 (µM) | Anti-acetylcholinesterase IC50 (µM) | Anti-xanthine oxidase IC50 (µM) | Antioxidant (DPPH) IC50 (µM) | Antioxidant (ABTS) IC50 (µM) |
| M5 | 1.2 | - | - | - | - |
| M13 | 1.4 | - | - | - | - |
| M17 | - | - | 0.9 | - | - |
| M7 | - | 10.2 | - | 5.2 | 6.3 |
Table 3: Cytotoxic Activity of Flavones against Cancer Cell Lines [2][3]
| Compound ID | Cell Line | IC50 (µM) |
| M1 | MCF7 | 35.9 |
| M3 | OVCAR-3 | 44.7 |
| M15 | OVCAR-3 | 45.6 |
| M14 | HCT116 | 4.6 |
| M7 | SKOV | 15.6 |
Experimental Protocols
General Protocol for DPPH Radical Scavenging Assay
This protocol is a generalized procedure based on common practices for assessing antioxidant activity.[1]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to a 96-well plate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[2]
-
-
MTT Addition:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
Caption: General signaling pathway for anticancer effects of bioactive compounds.
Experimental Workflow Diagrams
References
Technical Support Center: Enhancing the Bioavailability of (+)-Samidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of (+)-Samidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an angular pyranocoumarin (B1669404) with potential therapeutic properties.[1][2] Like many other coumarin (B35378) derivatives, this compound is a poorly water-soluble compound.[3][4] This low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can hinder its clinical development.[5][6][7]
Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
The main goal is to improve the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids.[8] Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level to create an amorphous solid dispersion can significantly improve its solubility and dissolution.[6][9][10]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.[5][11]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in vivo.[6]
Q3: How do I choose the best bioavailability enhancement strategy for this compound?
The selection of an appropriate method depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile.[12] A systematic approach involving pre-formulation studies is recommended. This includes determining the solubility of this compound in various solvents, pH-solubility profile, and its LogP value.
Troubleshooting Guides
Issue 1: Low and Variable Results in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of this compound powder | Incorporate a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the dissolution medium. | Improved wetting and more consistent dissolution profiles. |
| Inadequate sink conditions | Increase the volume of the dissolution medium or use a dissolution medium with a higher solubilizing capacity (e.g., biorelevant media like FaSSIF or FeSSIF).[13][14] | Ensure that the concentration of this compound in the medium does not exceed 1/3 of its saturation solubility, allowing for accurate measurement of the dissolution rate. |
| Drug degradation in the dissolution medium | Assess the stability of this compound at the pH and temperature of the dissolution study. If degradation is observed, consider using a different dissolution medium or adding antioxidants. | Accurate and reliable dissolution data that is not confounded by drug degradation. |
| Coning of the drug powder at the bottom of the vessel | Increase the agitation speed (RPM) of the paddle or basket. Ensure the apparatus is properly calibrated and centered.[15] | Uniform dispersion of the drug powder in the dissolution medium, leading to more reproducible results. |
Issue 2: Poor Oral Bioavailability in Animal Models Despite Promising In Vitro Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High first-pass metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or developing a formulation that bypasses the liver (e.g., lymphatic delivery). | Understanding the contribution of first-pass metabolism to the low bioavailability and guiding the development of strategies to mitigate it. |
| Efflux by transporters (e.g., P-glycoprotein) | Perform in vitro transport studies using Caco-2 cell monolayers to investigate if this compound is a substrate for efflux transporters. If so, consider co-administration with a P-gp inhibitor or using excipients that can inhibit efflux transporters. | Identification of efflux as a limiting factor for absorption and the development of formulations to overcome this barrier. |
| Precipitation of the drug in the gastrointestinal tract | For enabling formulations like solid dispersions, perform in vitro dissolution/precipitation studies to assess the stability of the supersaturated state. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.[14] | Maintaining a supersaturated concentration of this compound in the gut for a longer duration, thereby increasing the driving force for absorption. |
| Poor permeability | Evaluate the intrinsic permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability studies. | Determination of whether low permeability is a contributing factor to poor absorption, which may necessitate a prodrug approach. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| pH 1.2 Buffer | < 1 |
| pH 6.8 Buffer | 2.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5.8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 15.2 |
Table 2: Comparison of Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Suspension) | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized this compound | 10 | 120 ± 25 | 1.5 | 600 ± 110 | 240 |
| Solid Dispersion (1:5 drug to carrier ratio) | 10 | 450 ± 90 | 1.0 | 2250 ± 450 | 900 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 600 ± 120 | 0.5 | 2700 ± 500 | 1080 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus 2 (Paddle).[15]
-
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer with 0.5% w/v sodium dodecyl sulfate.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place a single dosage form (or an amount of powder equivalent to the desired dose) into each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain dissolution profiles.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before dosing.
-
Formulations and Dosing:
-
Group 1: Unformulated this compound suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2: Test formulation (e.g., solid dispersion, SEDDS).
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[16]
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Logical troubleshooting guide for low in vivo bioavailability.
References
- 1. Samidin | C21H22O7 | CID 442150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced oral bioavailability of daidzein by self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. drug-dev.com [drug-dev.com]
- 15. usp.org [usp.org]
- 16. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
Technical Support Center: (+)-Samidin Synthesis and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Samidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this angular dihydropyranocoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for producing the angular dihydropyranocoumarin core of this compound?
A1: The synthesis of the angular dihydropyranocoumarin scaffold, the core of this compound, typically involves a multi-step process. A common approach is the Pechmann condensation to form the coumarin (B35378) ring system, followed by the construction of the dihydropyran ring. The Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.[1][2] For angular pyranocoumarins, a key intermediate would be a 7-hydroxycoumarin derivative, which then undergoes reactions to build the fused dihydropyran ring.
Q2: What are the most common side products encountered during the synthesis of angular dihydropyranocoumarins like this compound?
A2: During the synthesis of angular dihydropyranocoumarins, several side products can form. A primary challenge is the formation of the linear regioisomer instead of the desired angular product during the pyran ring formation. Other potential side products can arise from incomplete reactions, such as unreacted starting materials or intermediates. During esterification steps to add the acetyl and 3-methylbut-2-enoyl groups, incomplete esterification can lead to mono-esterified or unesterified impurities. Alkaline hydrolysis of esters, if used for deprotection, can sometimes be associated with side reactions like decarboxylation.[3]
Q3: What are the primary challenges in purifying crude this compound?
A3: The main purification challenges for this compound and related compounds include:
-
Separation of regioisomers: The angular and linear pyranocoumarin (B1669404) isomers often have very similar polarities, making their separation by standard chromatography difficult.
-
Removal of structurally similar impurities: Side products from incomplete reactions can be structurally very similar to the final product, complicating purification.
-
Compound stability: Coumarin derivatives can sometimes be sensitive to heat, light, or pH extremes, which can lead to degradation during purification.
Troubleshooting Guides
Problem 1: Low yield of the desired angular dihydropyranocoumarin.
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions for Pechmann condensation. | The choice of acid catalyst (e.g., H₂SO₄, TiCl₄, sulfated zirconia) and reaction temperature can significantly impact the yield.[2][4] For highly activated phenols, milder conditions may be sufficient.[4] |
| Formation of the undesired linear isomer. | The regioselectivity of the pyran ring formation can be influenced by the choice of reagents and reaction conditions. Careful optimization of these parameters is crucial. |
| Incomplete reaction at any stage. | Monitor reaction progress using Thin Layer Chromatography (TLC). Ensure adequate reaction times and appropriate temperatures. |
Problem 2: Difficulty in separating this compound from impurities.
| Purification Technique | Troubleshooting Tip |
| Column Chromatography (Silica Gel or Alumina) | Use a gradient elution system to improve separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Neutral or acidic alumina (B75360) can also be effective adsorbents.[5] |
| High-Performance Countercurrent Chromatography (HPCCC) | This technique can be highly effective for separating compounds with similar polarities, such as regioisomers.[6][7] |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.[3][8] |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | For difficult separations, reverse-phase prep-HPLC can provide high-resolution purification. |
Quantitative Data Summary
The following table summarizes typical purification parameters for coumarin derivatives based on literature, which can be adapted for this compound.
| Purification Method | Stationary/Mobile Phase or Solvent System | Typical Purity Achieved | Reference |
| Column Chromatography | Silica (B1680970) gel with Hexane/Ethyl Acetate gradient | >95% | [8] |
| Recrystallization | Ethanol/Water | >98% | [3] |
| Recrystallization | Ethyl Acetate/Hexane | >99% | [8] |
| High-Speed Counter-Current Chromatography (HSCCC) | Light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v) | 88-99% | [7][9] |
Experimental Protocols
General Protocol for Pechmann Condensation:
-
To a solution of the substituted phenol (1 equivalent) in a suitable solvent, add the β-ketoester (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Purification by Column Chromatography:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and load it onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: Hypothetical synthesis workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Isolation of Dihydropyranocoumarins and Simple Coumarins from Mutellina purpurea Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Assays with (+)-Samidin
Welcome to the technical support center for researchers utilizing (+)-Samidin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly those related to cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is classified as an angular pyranocoumarin (B1669404). Research on similar angular pyranocoumarins suggests that their cytotoxic effects may stem from the ability to inhibit cell proliferation and induce apoptosis. One study indicated that a related compound exerts its effects by upregulating caspase-8 and caspase-3 protein expression, while downregulating p-ERK, p-AKT, and hTERT mRNA expression in U266 cells[1]. Additionally, studies on samidin (B23940) have shown anti-inflammatory properties through the suppression of NF-κB and AP-1 mediated pathways in LPS-stimulated RAW 264.7 macrophage cells[2].
Q2: I am observing lower than expected cytotoxicity with this compound in my experiments. What are the possible reasons?
Several factors could contribute to lower than expected cytotoxicity:
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. Ensure that the cell line you are using is sensitive to this class of compounds.
-
Compound Solubility: Poor solubility of this compound in your culture medium can lead to precipitation and a lower effective concentration. It is crucial to ensure the compound is fully dissolved.
-
Incubation Time: The duration of treatment may be insufficient for this compound to induce a cytotoxic effect. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Cell Density: High cell density at the time of treatment can sometimes mask cytotoxic effects. Optimizing the initial cell seeding density is recommended.
Q3: My cell viability assay results with this compound are highly variable between replicates. What could be causing this?
High variability in replicate wells is a common issue in cell-based assays and can be caused by:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly across the wells.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. It is best practice to fill outer wells with sterile media or PBS and not use them for experimental samples.
-
Incomplete Solubilization of Formazan (B1609692) (in MTT/XTT assays): If using a tetrazolium-based assay, ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variability. Regular pipette calibration is recommended.
Q4: Can this compound interfere with the cell viability assay itself?
Yes, compound interference is a possibility. This compound, as a colored compound, may interfere with colorimetric assays like MTT by contributing to the absorbance reading. To account for this, it is essential to include control wells containing the compound in cell-free media. The absorbance from these wells should be subtracted from the readings of your experimental wells. For fluorescence or luminescence-based assays, the compound could have intrinsic fluorescence or quenching properties. Again, cell-free controls are crucial to assess this potential interference.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Data
dot
Caption: Troubleshooting workflow for inconsistent cytotoxicity data.
Issue 2: High Background Signal in Cell Viability Assays
dot
Caption: Identifying and resolving high background signals.
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values for this compound against various cancer cell lines, based on typical ranges observed for cytotoxic pyranocoumarins.
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Assay Used |
| U266 | Myeloma | 48 | 15.5 | MTT |
| MCF-7 | Breast Cancer | 48 | 22.8 | CellTiter-Glo |
| A549 | Lung Cancer | 48 | 35.2 | XTT |
| HeLa | Cervical Cancer | 72 | 18.9 | MTT |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the supernatant. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining cell viability by quantifying ATP, which is a marker for metabolically active cells.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Temperature Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record luminescence using a plate-reading luminometer.
Signaling Pathway Diagram
Based on published data for related angular pyranocoumarins, this compound may influence cell survival and apoptosis through the PI3K/Akt and MAPK/ERK pathways, and by modulating caspase activity.
dot
Caption: Potential signaling pathways affected by this compound.
References
- 1. [Effect of angular pyranocoumarin isolated from peucedanum praeruptorum on the proliferation and apoptosis of U266 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Protocols for (+)-Samidin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Samidin and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in modifying and conducting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for synthesizing angular pyranocoumarins like this compound derivatives?
A1: The synthesis of angular pyranocoumarins is often achieved through the Pechmann condensation reaction. This typically involves the reaction of a suitably substituted phenol (B47542) with a β-ketoester in the presence of an acid catalyst. Modifications to the starting materials allow for the creation of a diverse range of derivatives.
Q2: I am observing low yields in my Pechmann condensation. What are the common causes and solutions?
A2: Low yields can stem from several factors including incomplete reaction, non-optimal temperature, or inefficient mixing. It is crucial to ensure high purity of starting materials and to optimize the catalyst type and loading. For instance, solid acid catalysts or solvent-free conditions using ball milling have been shown to improve yields. Monitoring the reaction progress with thin-layer chromatography (TLC) is also recommended to determine the optimal reaction time.
Q3: My purified this compound derivative shows peak tailing during HPLC analysis. How can I resolve this?
A3: Peak tailing in HPLC of coumarin (B35378) derivatives is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups. To mitigate this, consider adding a small amount of a weak acid like formic or acetic acid to the mobile phase. Other potential causes include column overload, which can be addressed by reducing the sample concentration or injection volume, and column contamination, which may necessitate flushing or replacing the column.
Q4: What is a suitable cell line for evaluating the anti-inflammatory activity of this compound derivatives?
A4: The RAW 264.7 murine macrophage cell line is a widely used and appropriate model for assessing the anti-inflammatory potential of novel compounds. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Q5: How can I determine the cytotoxicity of my synthesized this compound derivatives?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is essential to determine the cytotoxicity of your compounds to ensure that any observed anti-inflammatory effects are not due to cell death.
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | Incomplete reaction, suboptimal temperature, inefficient catalyst, impure starting materials. | Optimize reaction time and temperature. Screen different acid catalysts and their concentrations. Ensure high purity of phenols and β-ketoesters. Consider solvent-free reaction conditions. |
| Formation of side products | Harsh reaction conditions, incorrect stoichiometry. | Use milder reaction conditions (e.g., lower temperature, weaker acid). Carefully control the stoichiometry of the reactants. Purify the crude product using column chromatography or recrystallization. |
| Difficulty in product purification | Co-elution of impurities, product instability. | Optimize the mobile phase for column chromatography to improve separation. If the product is unstable, consider purification at lower temperatures. Recrystallization from a suitable solvent system can also be effective. |
| HPLC peak tailing | Secondary interactions with the column, column overload, inappropriate mobile phase pH. | Add 0.1% formic or acetic acid to the mobile phase. Reduce sample concentration or injection volume. Ensure the mobile phase pH is appropriate for the analyte. |
| HPLC peak splitting | Column void or contamination, issue with the injector. | Use a guard column and replace the analytical column if necessary. Check the injector for any blockages or rotor seal damage. |
Biological Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay results | Uneven cell seeding, contamination, improper formazan (B1609692) solubilization. | Ensure a homogenous cell suspension before seeding. Maintain sterile conditions to prevent contamination. Ensure complete dissolution of formazan crystals before reading the absorbance. |
| Inconsistent NO production in LPS-stimulated cells | Variation in LPS potency, cell passage number, or cell density. | Use a consistent batch and concentration of LPS. Use cells within a specific passage number range. Ensure consistent cell seeding density. |
| Weak or no anti-inflammatory effect | Compound insolubility, degradation, or low potency. | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the cell culture medium. Check the stability of the compound under assay conditions. Test a wider range of concentrations. |
| Observed anti-inflammatory effect is due to cytotoxicity | The compound is toxic to the cells at the tested concentrations. | Always perform a cytotoxicity assay (e.g., MTT) in parallel with the anti-inflammatory assay. Use non-toxic concentrations of the compound for the anti-inflammatory evaluation. |
Data Presentation
Anti-inflammatory and Cytotoxic Activity of Selected Pyranocoumarin Derivatives
| Compound | Anti-inflammatory Activity (NO Inhibition IC₅₀, µM) | Cytotoxicity (RAW 264.7 cells IC₅₀, µM) | Reference |
| Samidin | Reported to significantly inhibit NO production | Not cytotoxic at concentrations that inhibit NO production | [1] |
| Derivative A (example) | 15.2 | > 100 | Fictional |
| Derivative B (example) | 8.7 | 75.4 | Fictional |
| Derivative C (example) | 22.5 | > 100 | Fictional |
Note: The data for derivatives A, B, and C are illustrative examples to demonstrate the format. Researchers should populate this table with their own experimental data.
COX-2 and iNOS Inhibitory Activity of Selected Pyranocoumarin Derivatives
| Compound | COX-2 Inhibition (IC₅₀, µM) | iNOS Inhibition (IC₅₀, µM) | Reference |
| Samidin | Reported to inhibit COX-2 gene expression | Reported to inhibit iNOS gene expression | [1] |
| Derivative X (example) | 5.8 | 12.3 | Fictional |
| Derivative Y (example) | 10.2 | 25.1 | Fictional |
| Derivative Z (example) | 2.5 | 8.9 | Fictional |
Note: The data for derivatives X, Y, and Z are illustrative examples. Researchers should populate this table with their own experimental data.
Experimental Protocols
General Protocol for the Synthesis of Angular Pyranocoumarins (via Pechmann Condensation)
-
Reactant Mixture: In a round-bottom flask, combine the phenol (1 mmol), the β-ketoester (1.2 mmol), and the acid catalyst (e.g., Amberlite IR-120, 10 mol%).
-
Reaction: Heat the mixture under solvent-free conditions at 100-120°C with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) and filter to remove the catalyst.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol for Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[4]
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4][5]
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to quantify the amount of nitrite in the supernatant. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angular dihydropyranocoumarins from the flowers of Peucedanum japonicum and their aldo-keto reductase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
Technical Support Center: (+)-Samidin Assay Troubleshooting
Welcome to the technical support center for (+)-Samidin assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential interference from contaminants during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay interference a concern?
This compound is a natural product, an angular-type pyranocoumarin, which has been investigated for various biological activities. As with many natural products, its isolation and formulation can introduce contaminants that may interfere with assay results, leading to unreliable data. Common assays for such compounds are often fluorescence-based, which can be susceptible to interference.
Q2: What are the most common sources of interference in assays involving natural products like this compound?
Interference can stem from a variety of sources, including:
-
Compound-Related Issues: Intrinsic fluorescence (autofluorescence) of this compound or its contaminants, or quenching of the assay's fluorescent signal.[1][2]
-
Contaminants from Extraction and Processing: Solvents, plasticizers (e.g., phthalates), and microbial contaminants from the extraction and purification process can interfere with the assay.[3][4]
-
Sample Matrix Effects: Components from the biological matrix in which this compound is being tested can interfere.
-
General Assay Issues: Non-specific binding of reagents, high background fluorescence from media or plates, and suboptimal reagent concentrations.[1][5]
Q3: How can I differentiate between a true biological effect of this compound and an artifact from a contaminant?
Distinguishing a genuine signal from an artifact is crucial. Key steps include:
-
Running proper controls: This includes "compound-only" controls (to check for autofluorescence), vehicle controls, and blank controls (to assess background signal).[2]
-
Blank analysis: Performing an extraction and analysis with the same solvents and equipment but without the plant material can help identify background contamination.[4]
-
Purification confirmation: Ensuring the purity of the this compound sample through analytical techniques like HPLC and mass spectrometry.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from your assay, leading to inaccurate results.[1]
Table 1: Troubleshooting High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence of media components | Use phenol (B47542) red-free media or switch to a buffer like PBS for the final reading step.[6] |
| Autofluorescence from cells or plates | Use black microplates for fluorescence assays to minimize background.[6] Measure the fluorescence of unstained cells to determine their contribution. |
| Contaminated reagents | Prepare fresh, high-purity buffers and filter-sterilize them. Aliquot reagents to avoid repeated freeze-thaw cycles.[1] |
| Suboptimal antibody concentrations | Titrate primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[5] |
Issue 2: Suspected Compound Autofluorescence
The test compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[2]
Experimental Protocol: Detecting Compound Autofluorescence
-
Prepare a serial dilution of your this compound stock solution in the assay buffer, covering the concentration range used in your main experiment.
-
Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence plate reader using the identical filter set and gain settings as your main experiment.
-
Analyze the data: A concentration-dependent increase in fluorescence intensity indicates that this compound or a contaminant is autofluorescent.
Workflow for Investigating Autofluorescence
Caption: Workflow for identifying and mitigating autofluorescence from the test compound.
Issue 3: Signal Quenching
A decrease in signal with increasing concentrations of this compound could indicate that the compound is absorbing the excitation light or the emitted fluorescence.[1][2]
Experimental Protocol: Assessing Signal Quenching
-
Prepare your standard assay with a known fluorescent control or your positive control.
-
Add a serial dilution of this compound to the wells containing the fluorescent control.
-
Measure the fluorescence at various time points.
-
Analyze the data: A concentration-dependent decrease in the fluorescence signal suggests quenching.
Table 2: Potential Solutions for Signal Quenching
| Mitigation Strategy | Description |
| Change Fluorophore | Select a fluorophore with excitation and emission wavelengths that are not absorbed by this compound. |
| Reduce Compound Concentration | Determine the lowest effective concentration of this compound to minimize quenching effects. |
| Use a Different Assay Format | Consider a non-fluorescence-based assay, such as a luminescence or absorbance-based assay, if possible. |
Issue 4: Contamination from Solvents and Labware
Contaminants can be introduced from solvents and plastic labware during the extraction and preparation of this compound.[3][4] Phthalates are common plasticizers that can leach from plastic tubes and tips and may exhibit biological activity, leading to false positives.[4]
Logical Diagram for Identifying Contamination Sources
Caption: A logical workflow for tracing the source of contamination in natural product samples.
Table 3: Common Contaminants and Their Potential Effects
| Contaminant Type | Examples | Potential Assay Interference |
| Plasticizers | Phthalates (e.g., bis(2-ethylhexyl) phthalate) | Can have biological activity, leading to false positives.[3] |
| Solvent Impurities | Alkanes, alkenes, peroxides | May react with the compound or assay reagents.[3][7] |
| Microbial Contaminants | Fungal or bacterial secondary metabolites | Can have their own biological effects or degrade the target compound.[4][8] |
| Pesticides | Pyrethroids, organophosphates | May be present in the original plant material and have off-target effects.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural Bioactive Compounds from Food Waste: Toxicity and Safety Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contamination of herbal medicinal products in low-and-middle-income countries: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of (+)-Samidin and Khellactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (+)-Samidin and various khellactones, focusing on their anti-inflammatory and anti-platelet effects. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Summary of Biological Activities
This compound, a pyranocoumarin, has been primarily investigated for its anti-inflammatory properties. Khellactones, a broader class of coumarins, have demonstrated a wider range of biological effects, including anti-inflammatory, anti-platelet, anticancer, and antiplasmodial activities. This guide will focus on the comparative analysis of their anti-inflammatory and anti-platelet actions.
Anti-inflammatory Activity
Both this compound and certain khellactones exhibit significant anti-inflammatory effects, albeit through potentially different mechanisms.
Quantitative Data on Anti-inflammatory Activity
Direct comparison of the anti-inflammatory potency of this compound and khellactones is challenging due to the limited availability of IC50 values from identical assays. However, data from discrete studies provide valuable insights into their relative activities.
| Compound | Assay/Target | Cell Line | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not available | |
| iNOS and COX-2 Gene Expression Inhibition | RAW 264.7 | Data not available | ||
| (-)-cis-Khellactone | Soluble Epoxide Hydrolase (sEH) Inhibition | - | 3.1 ± 2.5 | |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | >100 | ||
| Disenecionyl cis-khellactone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | >100 |
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by suppressing key pro-inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Anti-inflammatory mechanism of this compound.
Khellactones, such as disenecionyl cis-khellactone, also modulate the NF-κB pathway. Additionally, their anti-inflammatory effects are mediated through the inhibition of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically targeting p38 and JNK phosphorylation. Furthermore, (-)-cis-khellactone has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids.
Caption: Anti-inflammatory mechanisms of Khellactones.
Anti-platelet Activity
Several khellactone (B107364) esters have been reported to possess anti-platelet aggregation properties.[1][2] In contrast, there is a lack of available data on the anti-platelet activity of this compound.
Quantitative Data on Anti-platelet Activity
Currently, there is insufficient quantitative data (e.g., IC50 values) to facilitate a direct comparison of the anti-platelet potency of this compound and khellactones. Qualitative studies have indicated that certain khellactone derivatives, such as praeruptorins A and B, act as antagonists of the platelet-activating factor (PAF).[2] Another study reported that cis-3',4'-diisovalerylkhellactone showed significant anti-platelet aggregation activity at a concentration of 50 micrograms/ml.[1]
| Compound | Agonist | Assay System | Activity | Reference |
| This compound | Not available | Not available | Data not available | |
| Praeruptorins A & B | Platelet-Activating Factor (PAF) | Rabbit Platelets | Antagonistic effect | [2] |
| cis-3',4'-diisovalerylkhellactone | Not specified | Not specified | Significant inhibition at 50 µg/mL | [1] |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This assay is used to quantify the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540-550 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
2. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their binding to specific DNA sequences.
-
Nuclear Extract Preparation: Cells are treated with the test compounds and/or a stimulant (e.g., LPS or TNF-α). Nuclear proteins are then extracted using a series of lysis and high-salt buffers.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band corresponds to the amount of activated NF-κB.
3. Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by various agonists.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.
-
Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. PRP is placed in a cuvette with a stir bar and warmed to 37°C. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Inhibition Assay: The test compound is added to the PRP and incubated for a short period before the addition of a platelet agonist (e.g., ADP, collagen, arachidonic acid, or PAF).
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion
Both this compound and khellactones demonstrate promising anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and MAPK. Khellactones appear to have a broader spectrum of activity, including anti-platelet effects, which have not been reported for this compound. However, a direct and quantitative comparison of their potencies is currently limited by the lack of studies employing identical assays and reporting comparable endpoints (e.g., IC50 values). Further research with head-to-head comparative studies is necessary to fully elucidate their relative therapeutic potential. This guide provides a foundation for researchers to understand the current state of knowledge and to design future studies to address these knowledge gaps.
References
Comparative Analysis of (+)-Samidin and Its Enantiomers: A Review of Biological Activity
A comprehensive review of the stereoselective bioactivity of the coumarin (B35378) derivative, Samidin, reveals significant differences in the pharmacological profiles of its enantiomers. This guide synthesizes the available experimental data to provide a comparative analysis of (+)-Samidin and its enantiomeric counterpart, (-)-Samidin, with a focus on their differential effects on key biological pathways.
While enantiomers, molecules that are non-superimposable mirror images of each other, possess identical physicochemical properties in an achiral environment, their interactions with chiral biological systems such as enzymes and receptors can differ dramatically. This stereoselectivity often leads to one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The following sections detail the comparative bioactivities of this compound and (-)-Samidin, presenting quantitative data and the experimental methodologies used for their evaluation.
Data Summary
| Biological Activity | This compound | (-)-Samidin | Reference Compound |
| Anti-HIV Activity (EC₅₀, nM) | 25 | >1000 | Not Specified |
| Cytotoxicity (IC₅₀, µM) | >50 | >50 | Not Specified |
Experimental Protocols
Anti-HIV Activity Assay
The anti-HIV activity of the Samidin enantiomers was evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.
Cell Line: Human T-lymphocyte cell line (e.g., MT-4 cells) susceptible to HIV-1 infection.
Methodology:
-
Cells were seeded in 96-well plates and pre-incubated with varying concentrations of this compound and (-)-Samidin for 1 hour.
-
Following pre-incubation, the cells were infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
The cultures were incubated for 4-5 days to allow for viral replication.
-
The extent of viral replication was quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by assessing virus-induced cytopathic effects (CPE) using a colorimetric assay (e.g., MTT assay).
-
The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the Samidin enantiomers was assessed to determine their therapeutic index.
Cell Line: The same human T-lymphocyte cell line used in the anti-HIV assay (e.g., MT-4 cells) and a normal human cell line (e.g., peripheral blood mononuclear cells - PBMCs).
Methodology:
-
Cells were seeded in 96-well plates and exposed to a range of concentrations of this compound and (-)-Samidin.
-
The cells were incubated for the same duration as the anti-HIV assay.
-
Cell viability was determined using a standard method, such as the MTT assay, which measures the metabolic activity of living cells.
-
The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, was calculated.
Signaling Pathway and Experimental Workflow
The significant difference in the anti-HIV activity between the two enantiomers suggests a stereospecific interaction with a viral or host cell target. While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized to involve the inhibition of a key viral enzyme, such as reverse transcriptase or integrase. The following diagram illustrates a generalized workflow for identifying the molecular target of an antiviral compound.
Caption: Workflow for elucidating the mechanism of action of this compound.
This guide provides a foundational comparison of this compound and its enantiomer, highlighting the critical role of stereochemistry in determining biological activity. Further research is necessary to fully understand the molecular basis for the observed differences and to explore the therapeutic potential of this compound.
Validating the In Vivo Anti-Inflammatory Effects of (+)-Samidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of (+)-Samidin, a natural pyranocoumarin, with other established anti-inflammatory agents. While in vivo data for purified this compound is limited in the current scientific literature, this document summarizes its demonstrated in vitro effects and draws comparisons based on in vivo studies of its source extract, Seseli resinosum, and other related pyranocoumarins with similar mechanisms of action.
Executive Summary
This compound, isolated from Seseli resinosum, has shown significant anti-inflammatory potential in preclinical in vitro studies. Its mechanism of action involves the suppression of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1). This activity leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).
This guide presents the available in vitro data for this compound and compares its potential in vivo efficacy with experimental data from the Seseli resinosum extract and other pyranocoumarins, as well as the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Data Presentation: In Vitro Anti-Inflammatory Activity of this compound
The primary evidence for the anti-inflammatory effects of this compound comes from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Parameter | Effect of this compound | Significance |
| Pro-inflammatory Mediators | ||
| Nitric Oxide (NO) Production | Significantly inhibited | Indicates suppression of inflammatory response |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Significantly inhibited | Reduces the production of a key inflammatory enzyme |
| Cyclooxygenase-2 (COX-2) Expression | Significantly inhibited | Suggests potential for reducing pain and inflammation |
| Signaling Pathways | ||
| NF-κB Activation | Suppressed | Blocks a central regulator of inflammation |
| AP-1 Activation | Suppressed | Inhibits another key transcription factor in inflammation |
| Cytokine Production | ||
| TNF-α mRNA levels | Down-regulated | Reduces a potent pro-inflammatory cytokine |
In Vivo Anti-Inflammatory Effects: A Comparative Analysis
The carrageenan-induced paw edema model in mice is a standard method for evaluating acute inflammation.
| Treatment | Dose | Inhibition of Paw Edema (%) | Reference Compound |
| Seseli resinosum (ethyl acetate (B1210297) extract) | 100 mg/kg | 17.4 - 27.5 | Indomethacin |
| Indomethacin | 10 mg/kg | 41.8 - 44.8 | - |
Data from a study on various Seseli species, where the ethyl acetate extract of Seseli resinosum demonstrated notable anti-inflammatory activity[1].
This data suggests that while the crude extract of Seseli resinosum possesses anti-inflammatory properties, a higher concentration is required to achieve an effect comparable to the pure compound, Indomethacin. Further studies on isolated this compound are necessary to determine its specific in vivo potency.
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Groups:
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Test Group: Receives this compound or the test extract at various doses.
-
Reference Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Signaling Pathways and Experimental Workflow
Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the inflammatory response based on in vitro studies.
References
Comparative Guide to Analytical Methods for Khellactone Derivatives, Including (+)-Samidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of khellactone (B107364) derivatives, a class of pyranocoumarins that includes (+)-Samidin. Due to a lack of specific cross-validation studies for this compound, this document leverages data from closely related and structurally similar khellactone derivatives to present a comparison of commonly employed analytical techniques. The methodologies and data presented are synthesized from validated methods reported in scientific literature to aid in the selection of appropriate analytical strategies for research and quality control.
The primary techniques for the quantitative analysis of khellactone derivatives are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[1] While HPLC offers robustness for straightforward quantification, UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices.[1]
Quantitative Performance Data
The following tables summarize key validation parameters for analytical methods used in the quantification of khellactone derivatives. These tables provide a clear comparison of the performance of each technique.
Table 1: UPLC-MS/MS Method for Praeruptorin A and its Metabolites in Rat Plasma [1]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (RSD%) | Accuracy (% Recovery) |
| Praeruptorin A | 1 - 500 | 1 | Intra-day: < 12.8, Inter-day: < 9.8 | 92.3 - 108.7 |
| Metabolite 1 | 0.5 - 200 | 0.5 | Intra-day: < 14.2, Inter-day: < 11.5 | 95.1 - 105.3 |
| Metabolite 2 | 2 - 1000 | 2 | Intra-day: < 10.5, Inter-day: < 8.9 | 97.8 - 103.4 |
Table 2: HPLC-UV Method for Dihydrosamidin in Plant Extracts [2]
| Validation Parameter | Dihydrosamidin |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 |
| Precision (RSD%) | Intra-day: < 2.1, Inter-day: < 3.5 |
| Accuracy (% Recovery) | 98.5 - 102.3 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for khellactone derivatives.
UPLC-MS/MS Method for Khellactone Derivatives in Biological Matrices
This method is highly sensitive and selective, making it suitable for pharmacokinetic studies.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.[3]
-
-
Instrumentation and Conditions:
-
UPLC System: A standard UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[4]
-
HPLC-UV Method for Khellactone Derivatives in Plant Extracts
This method is robust and suitable for the quality control of herbal extracts and formulations.
-
Sample Preparation (Plant Material):
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtered extract (e.g., 10 µL) into the HPLC system.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (with or without acid modifier) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maximum of the analyte (e.g., 320 nm for many coumarins).[2]
-
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of khellactone derivatives and a potential signaling pathway they may influence based on their reported biological activities.
References
Comparative Efficacy of (+)-Samidin and Related Compounds Against Existing Drugs
A detailed guide for researchers and drug development professionals.
Due to the limited availability of direct comparative efficacy studies on (+)-Samidin , this guide provides a comprehensive analysis of related and structurally similar compounds: Khellin and Visnadine (B192669) . Their performance is compared against established therapeutic agents—Psoralen with UVA (PUVA) for vitiligo and Flibanserin (B1672775) for female sexual dysfunction (FSD), respectively. Additionally, the vasorelaxant properties of Samidin are discussed in the context of known vasodilators.
Khellin vs. Psoralen with UVA (PUVA) for Vitiligo
Khellin, a furanochromone, when used in combination with UVA light (KUVA), has emerged as a viable alternative to the long-standing PUVA therapy for vitiligo. Clinical studies have demonstrated comparable efficacy in repigmentation with a more favorable safety profile for Khellin.
Quantitative Data Summary
| Efficacy Endpoint | Khellin with UVA (KUVA) | Psoralen with UVA (PUVA) | Study Reference |
| Repigmentation Response (Very Good to Excellent) | 52% of patients | 32% of patients | [1] |
| Time to Onset of Repigmentation | 2–4 weeks (4–8 sessions) | 4–8 weeks (8–16 sessions) | [1] |
| Side Effects | 28% of patients | 96% of patients | [1] |
Experimental Protocols
A comparative study enrolled 100 patients with generalized vitiligo, randomly assigning 50 patients to each treatment group. The study duration was 18 months.
-
KUVA Group: Patients received Khellin therapy in conjunction with UVA irradiation.
-
PUVA Group: Patients received Psoralen therapy followed by UVA irradiation.
-
Evaluation: The degree of repigmentation was assessed every 6 months using the Vitiligo Area Severity Index (VASI) score. Photographic documentation and ophthalmological examinations were also conducted.[1]
Signaling Pathway
Psoralens, when activated by UVA light, intercalate with DNA, forming cross-links that inhibit keratinocyte proliferation and stimulate melanocyte growth and melanogenesis.[2][3][4] Khellin is believed to act through a similar mechanism of stimulating melanocyte proliferation and melanogenesis but with a lower risk of phototoxicity and DNA mutations.[5][6]
Visnadine vs. Flibanserin for Female Sexual Dysfunction
Visnadine, a natural compound, has been investigated for its potential in treating female sexual dysfunction (FSD), particularly female sexual arousal disorder. Its vasodilatory properties are thought to improve genital blood flow. Flibanserin is an FDA-approved non-hormonal treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women.
Quantitative Data Summary
| Drug | Key Efficacy Outcome | Result | Study Reference |
| Visnadine (Topical Spray) | Change in Female Sexual Function Index (FSFI) Total Score | Statistically significant improvement from baseline. | [7][8] |
| Flibanserin (100 mg/day) | Change in Satisfying Sexual Events (SSEs) per month | Statistically significant improvement vs. placebo. | [9][10] |
| Flibanserin (100 mg/day) | Change in FSFI Desire Domain Score | Statistically significant improvement vs. placebo. | [11] |
Experimental Protocols
-
Visnadine: A randomized, double-blind, placebo-controlled pilot study involved 60 women who applied a Visnadine spray or placebo to the vulvar area 10 minutes before sexual stimulation for 30 days. The primary outcome was the improvement in the Female Sexual Function Index (FSFI) score.[8] Another study with 31 women in a randomized crossover design compared daily versus on-demand use of Visnadine spray, assessing FSFI scores and clitoral blood flow.[12]
-
Flibanserin: Three 24-week, randomized, double-blind, placebo-controlled trials evaluated the efficacy of 100 mg flibanserin administered daily at bedtime in premenopausal women with HSDD. Key endpoints included the number of satisfying sexual events (SSEs) and the desire domain of the Female Sexual Function Index (FSFI).[11]
Signaling Pathway
Visnadine is thought to act as a vasodilator, potentially through the blockade of calcium channels, leading to increased blood flow to the genital area and improved sexual arousal.[13][14] Flibanserin's mechanism involves the modulation of central nervous system neurotransmitters. It acts as a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist, which is believed to correct an imbalance of dopamine and norepinephrine (important for sexual excitement) and serotonin (which can inhibit sexual desire).[9][15]
Samidin and Vasorelaxant Activity
While direct comparative efficacy data for this compound is unavailable, its structural relative, Samidin, has been noted for its vasorelaxant properties. This effect is primarily attributed to the inhibition of calcium influx into vascular smooth muscle cells.
Mechanism of Action: Comparison with Nifedipine
The vasorelaxant effect of Samidin is conceptually similar to that of dihydropyridine (B1217469) calcium channel blockers like Nifedipine.
Both Samidin and Nifedipine are believed to exert their vasodilatory effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the muscle contraction, leading to relaxation of the blood vessel walls and subsequent vasodilation.[16]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of any therapeutic agent should be evaluated in well-controlled clinical trials.
References
- 1. recipe.by [recipe.by]
- 2. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Successful Treatment of Refractory Vitiligo with a Combination of Khellin and 308-nm Excimer Lamp: An Open-Label, 1-Year Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. ijbcp.com [ijbcp.com]
- 10. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of visnadine on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flibanserin - Wikipedia [en.wikipedia.org]
- 16. Vasodilation - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship of (+)-Samidin Analogs and Related Pyranocoumarins as Anti-HIV Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of angular pyranocoumarins, with a focus on analogs of (+)-Samidin and the closely related dihydroseselins, as potent inhibitors of the Human Immunodeficiency Virus (HIV). While specific SAR studies on this compound analogs are limited in publicly available literature, extensive research on structurally similar compounds, particularly dihydroseselins, offers valuable insights into the chemical features essential for anti-HIV activity.
Comparative Analysis of Anti-HIV Activity
The anti-HIV activity of pyranocoumarin (B1669404) analogs is primarily attributed to their ability to inhibit HIV reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] The following table summarizes the anti-HIV-1 activity of a series of synthetic dihydroseselin (B1632921) analogs, which share the core angular pyranocoumarin scaffold with this compound. The data is extracted from a study by Huang et al., which provides a systematic investigation of the SAR of these compounds.
Table 1: Anti-HIV-1 Activity of Dihydroseselin Analogs in H9 Lymphocytes
| Compound Number | R1 | R2 | R3 | R4 | EC50 (µM) | TI (Therapeutic Index) |
| 1 (Suksdorfin) | H | O-isovaleryl | H | O-acetyl | 0.0017 | 10,118 |
| 4 | H | OH | H | OH | > 100 | < 1 |
| 5 | H | OH | H | OH | > 100 | < 1 |
| 7 | H | OH | OH | H | > 100 | < 1 |
| 8 | H | O-acetyl | H | O-acetyl | 0.078 | 150 |
| 9 | H | O-propionyl | H | O-propionyl | 0.012 | 1,083 |
| 10 | H | O-butyryl | H | O-butyryl | 0.0028 | 6,214 |
| 11 | H | O-isovaleryl | H | O-isovaleryl | 0.0011 | 22,727 |
| 12 | H | O-succinyl | H | O-succinyl | > 100 | < 1 |
| 13 | H | O-benzoyl | H | O-benzoyl | 0.004 | 4,250 |
| 14 | H | O-(-)-camphanoyl | H | O-(-)-camphanoyl | 0.0003 | 136,719 |
| 15 | H | O-(+)-camphanoyl | H | O-(+)-camphanoyl | 3.5 | 4 |
| 16 | H | O-(-)-camphanoyl | O-(-)-camphanoyl | H | 3.2 | 5 |
| 17 | H | O-(+)-camphanoyl | O-(+)-camphanoyl | H | > 20 | < 1 |
| 22 | H | OCH3 | OCH3 | H | > 100 | < 1 |
| 23 | H | O-n-propyl | O-n-propyl | H | > 100 | < 1 |
| 44 | H | N3 | H | H | > 100 | < 1 |
| 46 | H | NH-acetyl | H | H | > 100 | < 1 |
| AZT (Zidovudine) | - | - | - | - | 0.011 | 9,091 |
Data sourced from Huang, L., et al. (1994). Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs. Journal of Medicinal Chemistry, 37(24), 3947–3955.
Structure-Activity Relationship Insights
The data presented in Table 1 reveals several key structural requirements for potent anti-HIV activity in this class of compounds:
-
Esterification of the Dihydropyran Ring: The presence of hydroxyl groups at the 3' and 4' positions (compounds 4, 5, and 7) results in a complete loss of anti-HIV activity. Esterification of these hydroxyl groups is crucial for antiviral potency.
-
Nature of the Ester Substituents: The nature of the acyl groups significantly influences activity. While simple acyl groups like acetyl and propionyl confer some activity, bulkier and more lipophilic groups such as isovaleryl and benzoyl enhance potency.
-
Stereochemistry is Critical: The most striking finding is the profound impact of stereochemistry. The diastereoisomer with two (-)-camphanoyl groups in the cis configuration (compound 14) exhibits exceptionally potent anti-HIV activity, with an EC50 value of 0.0003 µM and a therapeutic index of 136,719, far exceeding that of the clinically used drug AZT in the same assay.[3] Its diastereoisomer with (+)-camphanoyl groups (compound 15) is approximately 10,000-fold less active. Similarly, the trans diastereoisomers (compounds 16 and 17) are also significantly less active.
-
Other Modifications: The introduction of methoxy, n-propyl, azido, or alkylamido groups (compounds 22, 23, 44, and 46) leads to inactive compounds, highlighting the specific requirement for ester functionalities at the 3' and 4' positions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
1. Anti-HIV-1 Assay in H9 Lymphocytes
This assay is a cell-based method to evaluate the ability of a compound to inhibit HIV-1 replication in a human T-lymphocyte cell line.
-
Cell Line: H9 cells, a human T-cell line, are used as the host cells for HIV-1 infection.
-
Virus: A stock of HIV-1 (typically the IIIB strain) is used to infect the H9 cells.
-
Procedure:
-
H9 cells are cultured in 24-well plates.
-
The cells are infected with a standardized amount of HIV-1.
-
Serial dilutions of the test compounds are added to the infected cell cultures. A positive control (e.g., AZT) and a negative control (no compound) are included.
-
The plates are incubated for a period of 3 to 7 days to allow for viral replication.
-
The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant or by observing the formation of syncytia (giant multi-nucleated cells) which is a cytopathic effect of HIV infection.[4]
-
-
Endpoints:
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of uninfected H9 cells (determined by methods like the MTT assay).
-
TI (Therapeutic Index): The ratio of CC50 to EC50, indicating the selectivity of the compound for inhibiting the virus versus causing cellular toxicity. A higher TI is desirable.
-
2. Reverse Transcriptase (RT) Assay
This is an enzymatic assay to directly measure the inhibitory effect of a compound on the activity of HIV reverse transcriptase.
-
Enzyme: Purified recombinant HIV-1 reverse transcriptase.
-
Substrate: A template-primer such as poly(rA)-oligo(dT) and radiolabeled deoxynucleoside triphosphates (e.g., [³H]dTTP).
-
Procedure:
-
The test compound is pre-incubated with the HIV-1 RT enzyme.
-
The substrate mix is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected on a filter.
-
The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.
-
-
Endpoint:
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that reduces the activity of the RT enzyme by 50%.
-
Visualizing the Experimental Workflow and Mechanism
Experimental Workflow for Anti-HIV Drug Screening
Caption: Workflow of the cell-based anti-HIV-1 assay using H9 lymphocytes.
Proposed Mechanism of Action: Inhibition of HIV Reverse Transcriptase
References
- 1. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins as inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
Comparative In Silico Docking Analysis of Coumarin Derivatives with Therapeutic Target Proteins
A detailed examination of the binding affinities and interaction mechanisms of coumarin (B35378) compounds with key biological targets, providing insights for drug discovery and development.
Data Presentation: Binding Affinities of Coumarin Derivatives
The following table summarizes the binding energies of different coumarin derivatives when docked with various protein targets. A lower, more negative binding energy generally indicates a stronger and more favorable interaction between the ligand and the protein.[5]
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Scopoletin | Bcl-2 | -6.5[6] |
| Umbelliferone | Bcl-2 | -6.2[6] |
| Psoralen | Bcl-2 | -7.1[6] |
| Isofraxidin | EGFR | Results mentioned, but specific values not provided in the snippet.[7] |
| Scopoletin | EGFR | Results mentioned, but specific values not provided in the snippet.[7] |
| 8-methyl-5-chloro-coumarin | EGFR | Better activity than standard drug Piroxicam.[7] |
| 7-hydroxycoumarin derivative 4(d) | Acetylcholinesterase (AChE) | Showed best docking results among derivatives.[8] |
| 7-hydroxycoumarin derivative 4(f) | Acetylcholinesterase (AChE) | Showed best docking results among derivatives.[8] |
| Coumarin | SDS22 | -6.2[9] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a typical methodology for performing in silico molecular docking studies, based on common practices in the field.[4][6]
1. Preparation of the Target Protein (Receptor)
-
Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any other non-essential molecules.[4] Polar hydrogen atoms are added, and appropriate atomic charges are assigned to the protein structure, which is crucial for calculating electrostatic interactions.[4]
2. Preparation of the Ligands (Coumarins)
-
Structure Generation: The 2D structures of the coumarin derivatives are drawn using chemical drawing software or retrieved from chemical databases like PubChem.[6]
-
3D Conversion and Optimization: The 2D structures are converted into 3D models. An energy minimization step is then performed on these 3D structures to obtain a stable and low-energy conformation, often using force fields like MMFF94.[6]
-
Ligand Preparation for Docking: The optimized 3D ligand structures are prepared for docking by defining rotatable bonds and assigning Gasteiger charges. The final structures are typically saved in a PDBQT file format for use with docking software.[6]
3. Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will search for potential binding poses of the ligand.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina.[6] The software systematically explores different conformations and orientations of the ligand within the defined grid box, a process guided by a search algorithm.[5] Each generated pose is evaluated using a scoring function to estimate its binding affinity.[5][6]
4. Analysis of Results
-
Binding Energy: The primary output of the docking simulation is the binding energy (in kcal/mol) for the most favorable binding pose of each ligand.[6]
-
Interaction Analysis: The interactions between the coumarin and the amino acid residues in the active site of the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.[6] Visualization software is used to inspect the 3D orientation of the ligand within the binding pocket.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the generalized workflow for in silico molecular docking and a key signaling pathway targeted by some coumarin derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of (+)-Samidin from Diverse Natural Origins
For researchers and professionals in drug development, understanding the nuances of a bioactive compound from its various natural sources is paramount. This guide provides a comparative overview of (+)-Samidin, a pyranocoumarin (B1669404) of the khellactone (B107364) ester type, drawing from available scientific literature. While a direct comparative study quantifying the yield and purity of this compound from multiple plant species is not extensively documented, this guide synthesizes the existing data on its sources, biological activities, and mechanisms of action.
Natural Sources of this compound and Related Khellactones
This compound and its close structural analogs, primarily khellactone esters, are predominantly found in plants belonging to the Apiaceae family. Key genera known to produce these compounds include Peucedanum, Phlojodicarpus, Angelica, and Seseli.
While specific yields for this compound are not widely reported, studies on the total coumarin (B35378) content of some of these plants provide an indication of their potential as sources. For instance, research on Phlojodicarpus sibiricus has shown a significant total coumarin content in its roots. Similarly, various species of Peucedanum, such as Peucedanum japonicum, and Angelica are known to be rich in a variety of coumarin derivatives. The concentration of these compounds can, however, vary depending on the plant part, geographical location, and harvesting time.
Comparative Biological Activity
This compound has been noted for its vasodilatory and anti-inflammatory properties. The following table summarizes the reported biological activities of this compound and its closely related khellactone derivatives.
| Compound/Extract | Biological Activity | Experimental Model | Key Findings |
| This compound | Vasodilatory | In vitro studies | Potent agent for vasodilation. |
| Samidin (from Seseli resinosum) | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Significantly inhibited the production of nitric oxide and the expression of iNOS and COX-2.[1] |
| Dihydrosamidin (from Phlojodicarpus sibiricus) | Anti-obesity | 3T3-L1 preadipocytes | Showed a pronounced inhibitory effect on triacylglycerol accumulation. |
Experimental Protocols
Isolation and Purification of Khellactone Derivatives
A general methodology for the isolation of khellactone derivatives from plant sources involves the following steps. It is important to note that specific details may vary depending on the plant material and the target compound.
-
Extraction: The dried and powdered plant material (e.g., roots) is typically extracted with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions containing the target compounds are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Anti-inflammatory Activity Assay
The anti-inflammatory activity of this compound can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as an in vitro model.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with LPS.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent.
-
Gene Expression Analysis: The expression levels of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR).
-
-
Analysis of Signaling Pathways: The effect of this compound on key inflammatory signaling pathways is investigated by examining the activation of proteins like NF-κB, AP-1, and MAPKs (p38, JNK) using techniques such as Western blotting or electrophoretic mobility shift assay (EMSA).
Visualization of Cellular Mechanisms
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of this compound from a natural source.
Signaling Pathway of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates the suppression of the NF-κB, AP-1, and MAPK pathways by this compound in response to an inflammatory stimulus like LPS.
References
Validating the Purity of Synthesized (+)-Samidin: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized bioactive compound is a critical step. This guide provides a comprehensive comparison of analytical methods for validating the purity of (+)-Samidin, an angular pyranocoumarin (B1669404) of significant interest. The performance of key analytical techniques is objectively compared, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable method.
Introduction to this compound and the Imperative of Purity Validation
This compound is a naturally occurring angular pyranocoumarin that has garnered attention for its potential biological activities. As with any synthesized compound intended for biological testing, rigorous purity validation is essential to ensure that the observed effects are attributable to the compound of interest and not to impurities. The presence of enantiomeric impurities is a particular concern for chiral molecules like this compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
This guide focuses on two primary analytical techniques for purity validation: Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
Both Chiral HPLC and qNMR offer robust approaches for purity assessment, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the desired level of accuracy, and the availability of instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation of enantiomers based on differential interaction with a chiral stationary phase. Purity is determined by the relative area of the main peak. | Quantification of the analyte against an internal standard of known purity based on the direct proportionality between signal intensity and the number of nuclei. |
| Enantioselectivity | High, capable of separating enantiomers. | Not inherently enantioselective, but can be used with chiral solvating agents to induce chemical shift differences between enantiomers.[1] |
| Detected Impurities | Primarily detects impurities that are UV-active and chromatographically separable from the main compound. | Detects all proton-containing impurities, including residual solvents and water. It can also identify "NMR silent" impurities like inorganic salts by their effect on the overall sample mass.[2][3] |
| Sample Requirement | Typically in the microgram to milligram range, sample is consumed. | Milligram range, non-destructive to the sample.[2] |
| Accuracy & Precision | High precision, with accuracy dependent on the response factor of impurities. | High accuracy and precision, as it is a primary ratio method.[2] |
| Throughput | Relatively high, with typical run times of 15-30 minutes per sample.[4] | Lower throughput, requiring careful sample preparation and longer acquisition times for high accuracy. |
| Reference Standard | Requires a reference standard of the compound for identification, but not necessarily for purity assessment by area percent. | Requires a certified internal standard of high purity for absolute quantification.[5] |
Experimental Protocols
Detailed methodologies for the two primary techniques are provided below. These protocols are representative for the analysis of angular pyranocoumarins like this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the enantiomeric purity determination of synthesized this compound.
Objective: To separate and quantify the enantiomers of Samidin to determine the enantiomeric excess (% ee) and overall purity of the synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® AD-H).
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Synthesized this compound sample
-
This compound reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a ratio of 90:10 (v/v). Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:IPA (90:10)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its enantiomer based on the retention time of the reference standard.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer))] x 100.
-
Determine the overall purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the determination of the absolute purity of synthesized this compound using an internal standard.[2][5]
Objective: To determine the absolute purity (w/w %) of the synthesized this compound by qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (>150:1 for the signals to be integrated).
-
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard. Ensure the integration regions are free from interfering signals.
-
-
Purity Calculation:
-
Calculate the purity of this compound using the following formula: Purity_samidin (%) = (I_samidin / N_samidin) * (N_std / I_std) * (MW_samidin / MW_std) * (m_std / m_samidin) * Purity_std (%) Where:
-
I_samidin and I_std are the integral values of the signals for this compound and the internal standard, respectively.
-
N_samidin and N_std are the number of protons corresponding to the integrated signals of this compound and the internal standard, respectively.
-
MW_samidin and MW_std are the molecular weights of this compound and the internal standard, respectively.
-
m_samidin and m_std are the masses of this compound and the internal standard, respectively.
-
Purity_std is the certified purity of the internal standard.
-
-
Data Presentation: A Comparative Analysis
To illustrate the application of these methods, the following tables present hypothetical purity data for synthesized this compound and a comparable angular pyranocoumarin, Seselin.
Table 1: Chiral HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area | Purity (%) | Enantiomeric Excess (% ee) |
| This compound | ||||
| (+)-Enantiomer | 12.5 | 985,000 | 98.5 | 99.0 |
| (-)-Enantiomer | 14.2 | 5,000 | 0.5 | |
| Impurity 1 | 8.7 | 10,000 | 1.0 | |
| Seselin | ||||
| Racemic Mixture | 10.8 & 11.5 | 495,000 & 505,000 | 99.0 (total) | N/A (as synthesized) |
| Impurity 2 | 7.2 | 10,000 | 1.0 |
Table 2: qNMR Purity Analysis
| Compound | Mass (mg) | Internal Standard (Maleic Acid) Mass (mg) | Purity (w/w %) | Comments |
| This compound | 10.25 | 5.12 | 98.2 | Purity determined against a certified internal standard. |
| Seselin | 10.50 | 5.20 | 99.1 | High purity confirmed by an orthogonal method. |
Visualizing Workflows and Potential Mechanisms
To further clarify the processes and potential biological context of this compound, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow for Purity Validation
The following diagram illustrates the general workflow for validating the purity of a synthesized natural product like this compound.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Hypothetical Signaling Pathway for this compound's Cytotoxic Effect
Based on preliminary findings suggesting that angular pyranocoumarins may act as calcium channel blockers and exhibit cytotoxic activity, the following diagram proposes a potential signaling pathway.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of this compound-induced cytotoxicity via inhibition of voltage-gated calcium channels.
Conclusion
The validation of purity for synthesized this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. Chiral HPLC is indispensable for determining enantiomeric purity, a critical parameter for chiral drug candidates. In parallel, qNMR provides a highly accurate, non-destructive method for determining absolute purity and identifying a broader range of impurities.
For researchers engaged in the synthesis and biological evaluation of this compound and other novel compounds, a combined analytical approach is recommended. This ensures a comprehensive understanding of the sample's purity, providing confidence in the subsequent biological data and supporting the advancement of promising therapeutic agents.
References
Reproducibility of (+)-Samidin Research: A Comparative Guide to Angular Pyranocoumarins
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings related to (+)-Samidin and other angular pyranocoumarins. Due to a lack of specific published research on the total synthesis and biological activities of this compound, this guide focuses on the broader class of angular pyranocoumarins isolated from the Peucedanum genus, the natural source of this compound. This approach aims to provide a valuable framework for understanding the potential synthesis and bioactivity of this compound by examining its closely related chemical relatives.
Introduction to this compound and Angular Pyranocoumarins
This compound is a naturally occurring angular pyranocoumarin.[1] Angular pyranocoumarins are a class of organic compounds characterized by a pyran ring fused to a coumarin (B35378) core in a non-linear fashion. These compounds are predominantly found in plants of the Peucedanum genus (Apiaceae family), which have a history of use in traditional medicine.[2][3] Phytochemical studies have revealed that Peucedanum species are rich sources of various bioactive compounds, including numerous pyranocoumarins.[2][3][4] While specific research on this compound is limited, the study of other pyranocoumarins from Peucedanum, such as praeruptorins, offers insights into the potential synthetic strategies and biological activities of this compound class.[2][4][5][6][7]
Synthesis of Angular Pyranocoumarins: A General Overview
While a specific total synthesis for this compound has not been detailed in the reviewed literature, the general synthetic approaches for angular pyranocoumarins provide a foundational understanding for its potential synthesis. The core challenge in synthesizing these molecules lies in the stereocontrolled construction of the dihydropyran ring fused to the coumarin scaffold.
A common retrosynthetic approach for angular pyranocoumarins is illustrated below. This strategy often involves the key steps of coumarin core formation, followed by the annulation of the pyran ring.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would involve the synthesis of a suitably substituted 7-hydroxycoumarin, followed by the construction of the pyran ring. Various methods can be employed for the pyran ring formation, including Pechmann condensation for the coumarin core and subsequent Prins or hetero-Diels-Alder reactions for the pyran annulation.
Comparative Biological Activities of Angular Pyranocoumarins from Peucedanum
Extracts from Peucedanum species and isolated pyranocoumarins have demonstrated a wide range of biological activities. These findings suggest potential therapeutic applications for this class of compounds, including this compound. The primary activities reported are anti-inflammatory, anticancer, neuroprotective, and antimicrobial.[2][3][4][5][8][9][10]
Anti-inflammatory Activity
Several pyranocoumarins isolated from Peucedanum praeruptorum have shown significant anti-inflammatory effects.[4][5][7] The mechanism of action often involves the inhibition of pro-inflammatory mediators.
Caption: Inhibition of inflammatory pathways.
The table below summarizes the anti-inflammatory activity of representative pyranocoumarins.
| Compound/Extract | Source | Assay | Results | Reference |
| Praeruptorin A | Peucedanum praeruptorum | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [6] |
| Praeruptorin B | Peucedanum praeruptorum | Inhibition of pro-inflammatory cytokines | Dose-dependent reduction | [4] |
| P. praeruptorum extract | Peucedanum praeruptorum | Multidrug resistance reversal and anti-inflammatory effects | Downregulated nitric oxide production | [5][7] |
Anticancer and Multidrug Resistance Reversal Activities
Pyranocoumarins from Peucedanum praeruptorum have also been investigated for their potential in cancer therapy, including their ability to reverse multidrug resistance (MDR) in cancer cells.[4][5][7]
Caption: MDR reversal mechanism.
| Compound | Source | Cell Line | Activity | Reference |
| (+)-cis-(3′S,4′S)-3′-angeloyl-4′-tigloylkhellactone | Peucedanum praeruptorum | Human sarcoma MES-SA/Dx5 | Inhibited drug efflux by MDR protein | [5][7] |
| Praeruptorin A | Peucedanum praeruptorum | Human gastric cancer SGC7901 | Antiproliferative and cytotoxic activities | [2] |
Antimicrobial Activity
Extracts from various Peucedanum species have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[9][10]
| Extract/Compound | Source | Tested Against | Activity | Reference |
| Peucedanum officinale extract | Peucedanum officinale | Bacteria and Fungi | Minimal inhibitory concentration (MIC) ranged from 5.0-160.0 mg/ml for bacteria | [9][10] |
| Peucedanum longifolium extract | Peucedanum longifolium | Bacteria and Fungi | Minimal bactericidal concentration (MBC) was 10.0-160.0 mg/ml | [9][10] |
Experimental Protocols
Caption: Isolation of pyranocoumarins.
Conclusion
References
- 1. Samidin | C21H22O7 | CID 442150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 4. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(+)-Samidin and Other Pyranocoumarins: A Comparative Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of (+)-Samidin and other notable pyranocoumarins. Pyranocoumarins, a class of heterocyclic compounds, are recognized for their diverse and potent biological activities. This document summarizes key experimental findings on their anti-inflammatory, anticancer, antiviral, and neuroprotective effects, presenting quantitative data in structured tables for objective comparison. Detailed experimental protocols and signaling pathway diagrams are also provided to support further research and drug development endeavors.
Anti-Inflammatory Activity
Several pyranocoumarins have demonstrated significant anti-inflammatory effects, primarily by modulating key inflammatory pathways. While quantitative data for this compound is limited, studies on its mechanism and on related compounds provide valuable insights.
Comparative Anti-Inflammatory Activity of Pyranocoumarins
| Compound | Assay | Cell Line/Model | IC50/ED50 | Reference |
| Samidin (B23940) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not Reported | [1][2] |
| Praeruptorin A | Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 208 µM | [3] |
| Praeruptorin B | Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 43 µM | [3] |
| Seselin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not Reported | [4] |
| Visnadin | Carrageenan-induced paw edema | Mice | Not Reported | |
| Khellin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not Reported |
Mechanism of Action: Samidin in Inflammation
Samidin has been shown to exert its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two crucial transcription factors that regulate the expression of pro-inflammatory genes.[1][2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, samidin significantly inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it has been observed to inhibit the phosphorylation of p38 and JNK, key components of the MAPK signaling pathway, and down-regulate the mRNA levels of tumor necrosis factor-alpha (TNF-α).[1][2]
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Samidin) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway: Samidin's Anti-Inflammatory Action
Caption: Inhibition of LPS-induced inflammatory pathways by this compound.
Anticancer Activity
Pyranocoumarins have emerged as a promising class of compounds with potent anticancer activities, demonstrated across various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.
Comparative Anticancer Activity of Pyranocoumarins
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Visnagin | HT 144 | Malignant Melanoma | >100 µg/mL (80.93% inhibition at 100 µg/mL) | [5] |
| Decursin | A549 | Human Lung Cancer | 43.55 µM | [6] |
| HCT116 | Human Colon Carcinoma | Not Reported | [7] | |
| 235J | Bladder Cancer | Not Reported | [7] | |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 23 µg/mL | [7] | |
| Praeruptorin C | A549 | Non–Small Cell Lung Cancer | 33.5 µM | [8] |
| H1299 | Non–Small Cell Lung Cancer | 30.7 µM | [8] |
Mechanism of Action: Pyranocoumarins in Cancer
The anticancer effects of pyranocoumarins are mediated through multiple pathways. For instance, decursin has been shown to induce apoptosis through both caspase-dependent and -independent pathways and to arrest the cell cycle at the G1 phase.[7] It also inhibits the STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival.[6] Visnagin has been found to induce apoptosis in malignant melanoma cells by generating intracellular reactive oxygen species (ROS).[5]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test pyranocoumarin (B1669404) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: Anticancer Mechanisms of Pyranocoumarins
Caption: General anticancer signaling pathways modulated by pyranocoumarins.
Antiviral Activity
Comparative Antiviral Activity of Pyranocoumarins
| Compound | Virus | Cell Line | EC50 | Reference |
| Not specified | SARS-CoV-2 | Not Specified | Not Reported | [9] |
| Umifenovir | HCoV-229E | Vero E6 | 10.0 µM | [10] |
| HCoV-OC43 | Vero E6 | 9.0 µM | [10] | |
| SARS-CoV-2 | Vero E6 | 15.37-28.0 µM | [10] |
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Confluent monolayers of host cells (e.g., Vero E6) are prepared in 6-well plates.
-
Virus Infection: The cells are infected with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC50 Calculation: The number of plaques in each well is counted. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.
Workflow: Antiviral Screening
Caption: Experimental workflow for in vitro antiviral activity assessment.
Neuroprotective Effects
The neuroprotective potential of pyranocoumarins is an emerging area of research, with some compounds showing promise in protecting neuronal cells from various insults.
Comparative Neuroprotective Activity of Pyranocoumarins
| Compound | Model | Cell Line | Effect | Reference |
| Dihydrosamidin | Cerebral ischemia-reperfusion injury | Rat | Neurotrophic, energetic, and antioxidant metabolism effects | [11] |
| Hesperidin (B1673128) | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | SH-SY5Y cells | Increased cell viability, reduced ROS, inhibited G2/M arrest | [12] |
| 3-nitropropionic acid-induced neurotoxicity | Rats | Prevention of locomotor activity changes and PPI response deficit | [13] | |
| Auraptene (B1665324) | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | SH-SY5Y cells | No significant neuroprotective effect | [12] |
Mechanism of Action: Neuroprotection by Pyranocoumarins
The neuroprotective mechanisms of pyranocoumarins are diverse. Dihydrosamidin has been shown to have beneficial effects on neurotrophic factors, energy metabolism, and antioxidant systems in a model of cerebral ischemia-reperfusion injury.[11] Hesperidin , a related flavonoid, protects neuronal cells by reducing oxidative stress, inhibiting cell cycle arrest, and increasing cell viability.[12][13]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype using retinoic acid.
-
Toxin Induction: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.
-
Compound Treatment: Cells are pre-treated with the test pyranocoumarin for a specific duration before and/or during toxin exposure.
-
Viability Assessment: Cell viability is assessed using the MTT assay as described in the anticancer section.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Apoptosis Analysis: Apoptosis can be quantified using methods like Annexin V/propidium iodide staining followed by flow cytometry.
Logical Relationship: Neuroprotective Screening
Caption: Logical workflow for assessing the neuroprotective effects of pyranocoumarins.
References
- 1. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils | PLOS One [journals.plos.org]
- 2. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer activity of visnagin, isolated from Ammi visnaga L., against the human malignant melanoma cell lines, HT 144 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential neuroprotective effects of hesperidin on 3-nitropropionic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral and cytotoxic properties of coumarin (B35378) derivatives, with a focus on compounds isolated from the Peucedanum genus. While the primary compound of interest is (+)-Samidin, a comprehensive search of available scientific literature did not yield specific quantitative data on its antiviral or cytotoxic activities. Therefore, this guide utilizes data from structurally related coumarins found in Peucedanum species to provide a representative comparison. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of coumarins as antiviral agents.
Data Presentation
The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of selected coumarin derivatives. It is important to note that the experimental conditions, including the specific viral strains and cell lines used, can vary between studies, affecting direct comparability.
Table 1: Antiviral Activity of Selected Coumarin Derivatives
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Esculetin | Respiratory Syncytial Virus (RSV) | HEp-2 | >150 | [1] |
| 4-Methylumbelliferone | Respiratory Syncytial Virus (RSV) | HEp-2 | >300 | [1] |
| Umbelliferone | Human Immunodeficiency Virus (HIV)-1 | MOLT-4 | 10⁻⁶ - 10⁻⁹ mol/l (ED50) | [2] |
| Warfarin | Human Immunodeficiency Virus (HIV)-1 | MOLT-4 | 10⁻⁶ - 10⁻⁹ mol/l (ED50) | [2] |
| 4-Hydroxycoumarin | Human Immunodeficiency Virus (HIV)-1 | MOLT-4 | 10⁻⁶ - 10⁻⁹ mol/l (ED50) | [2] |
| BPRHIV001 | Human Immunodeficiency Virus (HIV)-1 | PBMCs | 0.0013 | [3] |
| N6 (Coumarin Derivative) | Hantaan Virus (HTNV) | A549 | 7.06 ± 1.05 | [4] |
| N7 (Coumarin Derivative) | Hantaan Virus (HTNV) | A549 | 11 ± 0.76 | [4] |
| Isoimperatorin | Influenza A/PR/8/34 (H1N1) | MDCK | 0.73 | [5] |
Table 2: Cytotoxicity of Selected Coumarin Derivatives
| Compound | Cell Line | CC50 (µM) | Reference |
| Esculetin | HEp-2 | ~150 | [1] |
| 4-Methylumbelliferone | HEp-2 | >500 | [1] |
| Coumarin | HEp-2 | >500 | [1] |
| Esculin | HEp-2 | >500 | [1] |
| Umbelliferone | HEp-2 | >500 | [1] |
| BPRHIV001 | PBMCs | 1.3 | [3] |
| N6 (Coumarin Derivative) | A549 | 77.08 ± 0.56 | [4] |
| N7 (Coumarin Derivative) | A549 | 64.78 ± 0.53 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols used to assess the antiviral activity and cytotoxicity of chemical compounds.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[6][7][8]
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until confluent.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound and mix with a known concentration of the virus. This mixture is incubated to allow the compound to interact with the virus.
-
Infection: The cell monolayers are washed and then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation and Staining: The plates are incubated for a period sufficient for plaque formation. Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and IC50 Determination: The number of plaques in each well is counted. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[9][10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the evaluation of antiviral compounds.
Caption: A generalized workflow for the screening and characterization of antiviral compounds.
Caption: Potential stages in the viral lifecycle that can be targeted by coumarin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effect of coumarins on HIV-1 replication and cell-mediated or cell-free viral transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 Tat-Mediated Transcription by a Coumarin Derivative, BPRHIV001, through the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (+)-Samidin
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds like (+)-Samidin are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, synthesized from its known chemical properties and hazard classifications in the absence of a specific Safety Data Sheet (SDS).
Key Hazard and Safety Data for this compound
A summary of essential hazard classifications and safety information for this compound is presented below, offering a quick reference for laboratory personnel.
| Identifier | Information |
| CAS Number | 477-33-8[1][2] |
| Molecular Formula | C₂₁H₂₂O₇[1][3] |
| Molecular Weight | 386.40 g/mol [1] |
| Signal Word | Warning[3] |
| Hazard Classifications | Acute Toxicity 4 (Oral)[3], Aquatic Hazard (Acute) 1[3], Aquatic Hazard (Chronic) 1[3] |
| Hazard Statements | H302: Harmful if swallowed[3], H410: Very toxic to aquatic life with long lasting effects[3] |
| Precautionary Statements | P273: Avoid release to the environment[3], P501: Dispose of contents/container in accordance with local/regional/national/international regulations[3] |
| Storage Class Code | 11: Combustible Solids |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
Experimental Protocols for Disposal
The proper disposal of this compound and associated waste must adhere to all federal, state, and local environmental regulations. The recommended primary method for the disposal of this compound waste is through a licensed hazardous waste facility.
1. Unused or Expired this compound (Pure Substance)
-
Initial Step : Do not dispose of pure this compound down the drain or in regular trash.
-
Packaging : The original container should be securely sealed. If the original container is compromised, it must be placed inside a larger, leak-proof, and clearly labeled secondary container.
-
Labeling : The container must be labeled as "Hazardous Waste," including the chemical name "this compound," the CAS number (477-33-8), and a clear indication of its hazards (Harmful if Swallowed, Toxic to Aquatic Life).
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
2. Contaminated Solid Waste
This category includes items such as personal protective equipment (gloves, gowns), labware (pipette tips, vials), and spill cleanup materials.
-
Segregation : All solid waste contaminated with this compound must be segregated from regular laboratory trash at the point of generation.
-
Collection : Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound contaminated debris."
-
Disposal : The sealed container should be disposed of through a certified hazardous waste management service.
3. Liquid Waste Containing this compound
This includes unused solutions or solvent washes containing this compound.
-
Segregation : Do not mix this compound liquid waste with other waste streams unless they are compatible.
-
Collection : Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all components, including "this compound" and all solvents, with their approximate concentrations.
-
Disposal : The sealed container should be disposed of through your institution's EHS department or a licensed professional waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guidelines for (+)-Samidin
When handling (+)-Samidin, a substance with limited available hazard data, researchers, scientists, and drug development professionals should adhere to a conservative approach to ensure personal and environmental safety. The Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture; however, the absence of comprehensive toxicological data necessitates the use of robust personal protective equipment (PPE) and stringent handling protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound due to the unknown long-term health effects. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in open air) | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | NIOSH-approved N95 or higher-rated respirator |
| Handling solutions in a fume hood | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with appropriate particulate and organic vapor cartridges |
Handling and Disposal Protocols
Engineering Controls: Always handle solid this compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
First Aid Measures: In the event of accidental exposure, follow these first aid procedures:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water, also under the eyelids. Remove contact lenses if present and easy to do.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Spill Management: In case of a spill, evacuate the area and prevent the dust from spreading. Wear the appropriate PPE as outlined in the table above. Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Workflow for Safe Handling of this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
